1-Tert-butyl-3-(4-chlorophenyl)urea
Description
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Properties
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKBUCTZZRAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butyl-3-(4-chlorophenyl)urea, a disubstituted urea derivative with potential applications in drug discovery and development. This document details a standard laboratory-scale synthesis protocol and outlines the analytical techniques used for its structural elucidation and purity assessment.
Introduction
This compound is an unsymmetrical urea derivative. The urea functional group is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of a tert-butyl group and a 4-chlorophenyl group on the urea backbone can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. This guide serves as a practical resource for researchers engaged in the synthesis and evaluation of novel urea-based compounds.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of tert-butylamine to 4-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
tert-Butylamine
-
4-Chlorophenyl isocyanate
-
Anhydrous Chloroform (CHCl₃)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of tert-butylamine (1.0 eq.) in anhydrous chloroform, add 4-chlorophenyl isocyanate (1.0 eq.) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
-
Dry the purified product under vacuum.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| Monoisotopic Mass | 226.0873 Da |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature |
| Predicted XlogP | 3.2 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted ~7.2-7.4 | Multiplet | 4H | Aromatic protons |
| Predicted ~6.0-6.5 | Singlet | 1H | NH (phenyl side) |
| Predicted ~4.5-5.0 | Singlet | 1H | NH (t-butyl side) |
| Predicted ~1.3-1.4 | Singlet | 9H | tert-Butyl protons |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Predicted ~155-157 | Carbonyl carbon (C=O) |
| Predicted ~138-140 | Aromatic C-Cl |
| Predicted ~128-130 | Aromatic C-H |
| Predicted ~120-122 | Aromatic C-N |
| Predicted ~50-52 | Quaternary C (tert-butyl) |
| Predicted ~29-30 | Methyl C (tert-butyl) |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum reveals the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~2970 | C-H stretching (aliphatic) |
| ~1640 | C=O stretching (urea) |
| ~1590, ~1490 | C=C stretching (aromatic) |
| ~1550 | N-H bending |
| ~1240 | C-N stretching |
| ~1090 | C-Cl stretching |
MS (Mass Spectrometry)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| ~226 | [M]⁺ (Molecular ion) |
| ~170 | [M - C₄H₉N]⁺ |
| ~153 | [ClC₆H₄NCO]⁺ |
| ~127 | [ClC₆H₄NH]⁺ |
| ~57 | [C₄H₉]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound and a comprehensive outline of the analytical methods required for its thorough characterization. The provided data, including predicted spectroscopic values, serves as a benchmark for researchers working with this and structurally related compounds. Adherence to the described experimental procedures and analytical techniques will ensure the reliable synthesis and characterization of this molecule for further investigation in various scientific disciplines.
An In-depth Technical Guide on the Physicochemical Properties of 1-Tert-butyl-3-(4-chlorophenyl)urea
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Tert-butyl-3-(4-chlorophenyl)urea. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant biological context based on structurally similar compounds.
Chemical Identity and Structure
This compound is a disubstituted urea derivative. Its chemical structure consists of a central urea moiety linked to a tert-butyl group on one nitrogen atom and a 4-chlorophenyl group on the other.
Molecular Formula: C₁₁H₁₅ClN₂O
Chemical Structure:
Physicochemical Data
Quantitative data for this compound and its close structural analogs are summarized in the table below. It is important to note that specific experimental data for the target compound is limited; therefore, data from structurally related compounds and predicted values are included for a comprehensive understanding.
| Property | Value | Compound | Data Type |
| Molecular Weight | 226.70 g/mol | This compound | Calculated |
| Melting Point | ~185 °C (decomposes) | tert-Butylurea[1] | Experimental |
| Boiling Point | Not available | - | - |
| Solubility | Poorly soluble in water | Urea Derivatives[2][3] | General Observation |
| pKa | 14.37 ± 0.46 | tert-Butylurea[1] | Predicted |
| LogP | 2.8 | 1-butyl-3-(4-chlorophenyl)urea[4] | Predicted |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of urea derivatives are outlined below. These are generalized protocols applicable to the target compound.
A common method for synthesizing unsymmetrical ureas like this compound involves the reaction of an isocyanate with a primary amine.[3][5][6]
Protocol:
-
Dissolve 4-chlorophenyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.
-
Slowly add an equimolar amount of tert-butylamine to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure this compound.[1]
Synthesis workflow for this compound.
The melting point is a crucial indicator of a substance's purity.[7] For crystalline solids like urea derivatives, the capillary method is standard.[8][9][10]
Protocol:
-
Ensure the sample is finely powdered and completely dry.
-
Pack a small amount of the sample (2-3 mm height) into a capillary tube sealed at one end.[9]
-
Place the capillary tube in a melting point apparatus alongside a calibrated thermometer.[8][9]
-
Heat the apparatus rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.[11] A narrow range (1-2°C) typically indicates high purity.[10][11]
The solubility of a compound is determined by measuring the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[12][13]
Protocol:
-
Add a known excess amount of the compound to a measured volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[13]
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For urea derivatives, which are weakly basic, methods like potentiometric titration or UV-Vis spectrophotometry are commonly used.[14][15]
Protocol (Spectrophotometric Method):
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.
-
Dissolve a constant, small amount of the compound in each buffer solution to prepare samples of identical concentration.
-
Measure the UV-Vis absorbance spectrum for each sample.
-
Identify wavelengths where the protonated and deprotonated forms of the compound have significantly different absorbances.
-
Plot the absorbance at a selected wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[14]
LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[16]
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and the aqueous layers using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathways
Analogs of this compound, such as those with a phenethyl group instead of a tert-butyl group, have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[5] These modulators can alter the effects of endogenous cannabinoids, suggesting a potential role in neuromodulation.[5]
Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been designed as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[17] Both pathways are crucial in cell proliferation and survival and are often dysregulated in cancers, particularly breast cancer.[17][18] Inhibition of these pathways can lead to reduced cancer cell growth, migration, and induction of apoptosis.[17]
Inhibition of the PI3K/Akt/mTOR pathway by analogous urea compounds.
This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols can be adapted for its characterization, and the biological context from related molecules suggests potential avenues for future research and drug development.
References
- 1. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]
- 2. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-butyl-3-(4-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. employees.oneonta.edu [employees.oneonta.edu]
- 12. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]
- 13. quora.com [quora.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 1-Tert-butyl-3-(4-chlorophenyl)urea
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)urea, a compound belonging to the phenylurea class of chemicals. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural analogy to well-characterized phenylurea herbicides, such as Diuron (DCMU) and Linuron, allows for a highly probable and detailed elucidation of its biological activity. This document outlines the core mechanism, focusing on the inhibition of photosynthetic electron transport, details relevant experimental protocols for its characterization, and presents quantitative data for analogous compounds to serve as a benchmark for future studies. All signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
Phenylurea derivatives are a significant class of compounds with diverse biological activities. A primary and commercially important application of this chemical family is in agriculture as herbicides. Their efficacy stems from a highly specific mode of action: the disruption of photosynthesis at the level of Photosystem II (PSII). Given the structural features of this compound, it is posited that its principal mechanism of action aligns with that of other herbicidal phenylureas.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for phenylurea herbicides is the inhibition of the photosynthetic electron transport chain in plants and algae.[1][2] This process is fundamental to the conversion of light energy into chemical energy.
2.1. Target Site: The D1 Protein of Photosystem II
The specific molecular target is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][3] Phenylurea herbicides act as potent and specific inhibitors by binding to the QB binding niche on the D1 protein.[3][4]
2.2. Molecular Interaction and Consequence
The binding of this compound to the D1 protein competitively displaces plastoquinone (QB), the native electron acceptor. This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB.[4] The interruption of this electron flow has several critical downstream effects:
-
Cessation of ATP and NADPH Synthesis: The blockage of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon fixation in the Calvin cycle.
-
Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause significant oxidative damage to cellular components, including lipids, proteins, and pigments. This leads to membrane damage and chlorophyll bleaching.
-
Inhibition of Carbon Fixation: Without the necessary ATP and NADPH, the plant cannot convert CO2 into carbohydrates, leading to starvation and eventual death.
The proposed signaling pathway for the inhibitory action of this compound is depicted below.
Quantitative Data for Analogous Phenylurea Herbicides
To provide a framework for the expected potency of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for well-known phenylurea herbicides on Photosystem II activity. These values are typically determined by measuring the inhibition of photosynthetic electron transport in isolated chloroplasts or thylakoids.
| Compound | Target Organism/System | Measured Endpoint | IC50 | Reference(s) |
| Diuron (DCMU) | Spinach Chloroplasts | Photosynthetic Electron Transport | 7 - 8 x 10-8 M | [5] |
| Diuron (DCMU) | Halophila ovalis (Seagrass) | Effective Quantum Yield (ΔF/Fm') | 4.3 µg L-1 (~1.8 x 10-8 M) | [6] |
| Linuron | Freshwater Macrophytes | Photosystem II Electron Flow | 9 - 13 µg L-1 (~3.6 - 5.2 x 10-8 M) | [7] |
| Metobromuron | Pea Thylakoids | DPIP Photoreduction | ~1 x 10-7 M | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Photosystem II inhibiting herbicides.
4.1. Isolation of Chloroplasts from Spinach (Spinacia oleracea)
This protocol describes the isolation of functional chloroplasts, which are essential for in vitro photosynthesis assays.
-
Materials:
-
Fresh spinach leaves (dark-adapted for at least 1 hour)
-
Grinding Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Resuspension Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor.
-
-
Procedure:
-
Wash and de-vein spinach leaves.
-
Homogenize the leaves in ice-cold grinding buffer using short bursts in a blender.
-
Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.
-
Carefully transfer the supernatant to a clean tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume of ice-cold resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
4.2. Measurement of Photosynthetic Electron Transport (Hill Reaction)
This assay measures the rate of electron flow from water to an artificial electron acceptor, which is inhibited by PSII-targeting herbicides.
-
Materials:
-
Isolated chloroplasts
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl2)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DCPIP, and isolated chloroplasts in a cuvette.
-
Add varying concentrations of the test compound (this compound) or a known inhibitor like Diuron as a positive control.
-
Incubate the mixture in the dark for a short period.
-
Measure the baseline absorbance of DCPIP at its absorbance maximum (e.g., 600 nm).
-
Illuminate the cuvette with a strong light source to initiate photosynthesis.
-
Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from PSII.
-
Calculate the rate of DCPIP reduction and determine the IC50 value of the inhibitor.
-
4.3. Chlorophyll a Fluorescence Measurement
This non-invasive technique is highly sensitive to changes in PSII activity and is widely used to assess the impact of herbicides.[8][9][10]
-
Materials:
-
Intact plant leaves or algal suspensions
-
Pulse Amplitude Modulated (PAM) fluorometer
-
-
Procedure:
-
Dark-adapt the sample for at least 20-30 minutes to ensure all PSII reaction centers are open.
-
Measure the minimal fluorescence (Fo) using a weak measuring light.
-
Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.
-
Treat the plants with the test compound and repeat the measurements at various time points.
-
A decrease in the Fv/Fm ratio indicates damage or inhibition of PSII.
-
Further analysis of the fluorescence induction curve (OJIP transient) can provide more detailed information about the specific site of inhibition within PSII.
-
The general workflow for evaluating the herbicidal activity of this compound is illustrated in the diagram below.
Conclusion
Based on its chemical structure as a phenylurea, the primary mechanism of action of this compound is confidently proposed to be the inhibition of Photosystem II. By binding to the D1 protein, it blocks the photosynthetic electron transport chain, leading to a cascade of events that culminate in plant death. The experimental protocols and comparative quantitative data provided in this guide offer a robust framework for the empirical validation of this mechanism and for the further characterization of this and other novel phenylurea compounds. This understanding is critical for the development of new herbicides and for assessing their environmental impact.
References
- 1. pomais.com [pomais.com]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. DCMU - Wikipedia [en.wikipedia.org]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl-3-(4-chlorophenyl)urea is a synthetic urea derivative with significant potential for biological activity, primarily as an herbicide and an anticancer agent. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols for activity assessment, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel herbicides and therapeutics.
Introduction
Urea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The structural motif of a central urea core flanked by substituted aryl and alkyl groups allows for a wide range of modifications, leading to compounds with tailored pharmacological or agrochemical properties. This compound belongs to the phenylurea class, which is well-documented for its potent herbicidal effects through the inhibition of photosynthesis. Furthermore, diaryl ureas, a closely related class, have emerged as a significant scaffold in modern medicinal chemistry, with several compounds approved as kinase inhibitors for cancer therapy. This guide will delve into the specific biological activities of this compound, drawing upon established knowledge of its chemical class and available data on analogous structures.
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | 1-(tert-butyl)-3-(4-chlorophenyl)urea |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| Canonical SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl |
| CAS Number | Not definitively assigned. Related compound 1-butyl-3-(4-chlorophenyl)urea has CAS 6333-41-1. |
Synthesis
A general and efficient method for the synthesis of this compound involves the reaction of 4-chlorophenyl isocyanate with tert-butylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred solution of tert-butylamine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Herbicidal Activity
Phenylurea herbicides are known to be potent inhibitors of photosynthesis in susceptible plant species. The primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).
Mechanism of Action: Photosystem II Inhibition
This compound is expected to bind to the QB-binding site on the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding is competitive with plastoquinone, the native electron acceptor. By blocking the binding of plastoquinone, the herbicide effectively interrupts the electron flow from the primary quinone acceptor (QA) to QB. This blockage leads to a buildup of electrons in the earlier parts of the electron transport chain, causing photo-oxidative stress and ultimately leading to cell death.
Signaling Pathway: Photosystem II Inhibition
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
Quantitative Data (Analogous Compounds)
| Herbicide | Target Organism | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| Diuron | Spinacia oleracea (Spinach) | Photosynthetic Electron Transport Inhibition | 0.04 | [1] |
| Monuron | Chlamydomonas reinhardtii | Photosystem II activity | 0.1 | [2] |
| Metobromuron | Spinacia oleracea (Spinach) | Photosynthetic Electron Transport Inhibition | 0.35 | [1] |
Experimental Protocol: Photosystem II Inhibition Assay
This protocol describes a common method for assessing the inhibitory effect of herbicides on PSII activity using isolated thylakoid membranes and measuring the photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Isolation of Thylakoid Membranes:
-
Homogenize fresh plant leaves (e.g., spinach) in a cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 0.1% BSA).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g) for 5 minutes to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoids.
-
Resuspend the thylakoid pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂), the artificial electron acceptor DCPIP (e.g., 50 µM), and the isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).
-
Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.
-
Incubate the mixture in the dark for a few minutes.
-
Measure the initial absorbance at 600 nm.
-
Illuminate the samples with actinic light (e.g., a halogen lamp with a red filter).
-
Measure the change in absorbance at 600 nm over time. The reduction of DCPIP leads to a decrease in absorbance.
-
Calculate the rate of DCPIP photoreduction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Caption: Potential kinase inhibition pathways for diaryl urea compounds.
Quantitative Data (Analogous Compounds)
| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β | Multiple | Varies (nM to low µM) | [3] |
| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, RAF | Multiple | Varies (nM to low µM) | [3] |
| Linifanib | VEGFR, PDGFR | Multiple | Varies (nM to low µM) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Conclusion
This compound is a compound with strong potential for significant biological activity. Based on its structural class, it is highly likely to exhibit potent herbicidal properties through the inhibition of Photosystem II. Additionally, its diaryl urea-like structure suggests a promising avenue for investigation as an anticancer agent, potentially through the inhibition of key protein kinases involved in cancer cell signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore and quantify the biological activities of this and related compounds. Future studies should focus on obtaining definitive quantitative data for this compound and elucidating its precise molecular targets to fully realize its potential in agriculture or medicine.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties, Biological Activity, and Experimental Protocols of Phenylurea Compounds
Compound Identification and Physicochemical Properties
The selected analog for this technical guide is 1-butyl-3-(4-chlorophenyl)urea.
Structure of 1-butyl-3-(4-chlorophenyl)urea:
Table 1: Physicochemical Properties of 1-butyl-3-(4-chlorophenyl)urea [1][2]
| Property | Value | Source |
| CAS Number | 6333-41-1 | [2] |
| Molecular Formula | C11H15ClN2O | [1][2] |
| Molecular Weight | 226.71 g/mol | [2] |
| Canonical SMILES | CCCCNC(=O)NC1=CC=C(C=C1)Cl | [1] |
| InChIKey | MNOHIZOFLRRKSB-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.8 | [1] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Biological Activity and Mechanism of Action
Phenylurea derivatives are a well-established class of herbicides that primarily act by inhibiting photosynthesis in plants.[3]
Mechanism of Action: Inhibition of Photosystem II (PSII)
The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII) in the chloroplasts of plant cells.[3][4]
-
Binding to the D1 Protein: These compounds bind to the D1 protein, a key subunit of the PSII reaction center.[4][5]
-
Blocking Electron Flow: This binding event physically obstructs the binding of plastoquinone (QB), the native electron acceptor.[4][5]
-
Inhibition of Photosynthesis: The blockage of electron transport from the primary electron acceptor (QA) to QB halts the linear electron flow, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.[5]
-
Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and damage to cellular components, ultimately leading to cell death.[3]
The following diagram illustrates the mechanism of action of phenylurea herbicides on Photosystem II.
Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport and inhibiting photosynthesis.
Quantitative Data for Phenylurea Herbicides
Table 2: Inhibitory Activity of Selected Phenylurea Herbicides on Photosystem II
| Compound | Organism | Assay | Endpoint | IC50 | Reference |
| Diuron | Pea (Pisum sativum) | DPIP photoreduction | Inhibition of electron transport | ~20 nM | [5] |
| Diuron | Green Algae | Algal growth inhibition | Growth | ~10⁻⁷ M | [6] |
| Diuron | Freshwater Alga | PSII biosensor | PSII inhibition | ~10⁻⁸ - 10⁻⁹ M | [6] |
| Metobromuron | Pea (Pisum sativum) | DPIP photoreduction | Inhibition of electron transport | ~100 nM | [5] |
| Linuron | Freshwater macrophytes | Chlorophyll fluorescence | Inhibition of PSII electron flow | ~9-13 µg/L | [7] |
Experimental Protocols
A. General Synthesis of 1-Aryl-3-alkylureas
A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[8]
Workflow for the Synthesis of 1-butyl-3-(4-chlorophenyl)urea:
Caption: Synthesis of 1-butyl-3-(4-chlorophenyl)urea via the reaction of 4-chlorophenyl isocyanate and n-butylamine.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-chlorophenyl isocyanate in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetone).
-
Addition of Amine: To the stirred solution, add 1 equivalent of n-butylamine dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-butyl-3-(4-chlorophenyl)urea.
B. Assay for Photosystem II Inhibition using Chlorophyll Fluorescence
This protocol is a representative method for assessing the inhibitory effect of compounds on PSII activity in plants or algae.[7][9]
Materials:
-
Test organism (e.g., freshwater plants like Elodea nuttallii or algae like Scenedesmus acutus)
-
Growth medium
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Culture vessels or multi-well plates
Procedure:
-
Preparation of Test Organisms: Culture the plants or algae under controlled conditions (light, temperature).
-
Exposure to Test Compound: Transfer the organisms to fresh medium containing a range of concentrations of the test compound (e.g., from 0 to 1000 µg/L). Include a solvent control.
-
Incubation: Incubate the organisms with the test compound for a defined period (e.g., 24 hours).
-
Measurement of Chlorophyll Fluorescence:
-
Dark-adapt the samples for a period (e.g., 15-30 minutes).
-
Measure the minimum fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.
-
In light-adapted samples, the effective quantum yield of PSII (ΔF/Fm') can be measured.
-
-
Data Analysis:
-
Plot the percentage inhibition of the quantum yield against the logarithm of the test compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of the photosynthetic efficiency.
-
Potential Applications in Drug Development and Research
While the primary application of phenylurea compounds has been in agriculture as herbicides, their interactions with biological systems suggest potential for other research applications. For instance, some substituted ureas have been investigated for their anticancer properties by targeting signaling pathways like PI3K/Akt/mTOR.[10][11] Additionally, certain phenylurea derivatives have been explored as allosteric modulators of cannabinoid receptors, indicating their potential in neuroscience research.[5] The study of these compounds can provide insights into protein-ligand interactions and serve as scaffolds for the development of new bioactive molecules.
References
- 1. PubChemLite - 1-butyl-3-(4-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass | PLOS One [journals.plos.org]
- 10. Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-Tert-butyl-3-(4-chlorophenyl)urea. Due to limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous urea derivatives and outlines detailed experimental protocols for its characterization.
Core Concepts: Solubility and Stability
The solubility and stability of a compound are critical parameters in drug discovery and development. Solubility influences bioavailability and formulation, while stability determines a drug's shelf-life and degradation pathways. For urea derivatives, these properties can be influenced by factors such as the nature of substituents, pH, temperature, and light exposure.
Solubility Profile
Table 1: Predicted and General Solubility of Urea Derivatives
| Solvent Class | Predicted Solubility of this compound | Rationale |
| Aqueous | Low | The presence of the hydrophobic tert-butyl and 4-chlorophenyl groups likely limits solubility in water. For a related compound, 4-chlorophenylurea, the solubility at pH 7.4 is reported as >25.6 µg/mL.[3] |
| Polar Aprotic | Soluble | Solvents like DMSO, DMF, and acetonitrile are expected to be good solvents due to their ability to solvate the polar urea group and the non-polar regions of the molecule. |
| Alcohols | Soluble | Solvents such as methanol, ethanol, and isopropanol are likely effective due to their ability to form hydrogen bonds with the urea functionality. |
| Non-polar Aprotic | Sparingly Soluble to Insoluble | Solvents like hexane and toluene are generally poor solvents for ureas due to the polar nature of the urea group. However, the tert-butyl and chlorophenyl groups may impart some limited solubility. |
Stability Profile
The stability of this compound is a critical consideration. Potential degradation pathways include hydrolysis and de-tert-butylation under acidic conditions.
Hydrolytic Stability: Urea derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the urea bond to form the corresponding amine and isocyanate or carbamic acid derivatives.
Acid-Catalyzed Degradation: A significant stability concern for hindered ureas, such as this compound, is acid-assisted de-tert-butylation.[4] This reaction involves the protonation of the carbonyl group, followed by the formation of a stable tert-butyl carbocation, resulting in the removal of the tert-butyl group.[4] Studies on similar compounds have shown that high acidity is necessary for this de-tert-butylation to occur, while hydrolysis may predominate at higher pH levels.[4]
Photostability: The presence of the 4-chlorophenyl group suggests potential photosensitivity. Aromatic halides can undergo photodehalogenation or other photochemical reactions upon exposure to UV light.
Thermal Stability: The melting point of the related compound tert-butylurea is approximately 185 °C (with decomposition), suggesting that this compound likely possesses reasonable thermal stability under typical storage conditions.[5]
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Stability Testing
Stability studies are crucial to understand the degradation profile of the compound under various environmental conditions.[8][9]
Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[6][9] Mass spectrometry (MS) can be used to identify the structure of the degradation products.[6]
-
Data Interpretation: Determine the rate of degradation and identify the major degradation products formed under each stress condition.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Experimental Workflow for Stability Testing
References
- 1. Buy 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea (EVT-3138462) | 1396711-97-9 [evitachem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. hovione.com [hovione.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 1-Tert-butyl-3-(4-chlorophenyl)urea
This technical guide provides a comprehensive literature review of 1-tert-butyl-3-(4-chlorophenyl)urea, a small molecule of interest to researchers, scientists, and drug development professionals. This document details its synthesis, potential biological activities, and associated mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.
Chemical Properties and Synthesis
This compound is a disubstituted urea derivative with the chemical formula C₁₁H₁₅ClN₂O. While specific experimental data for this exact compound is limited in publicly available literature, its general chemical properties can be inferred from its structure. The molecule consists of a central urea core substituted with a tert-butyl group on one nitrogen atom and a 4-chlorophenyl group on the other.
Table 1: Physicochemical Properties of Related Urea Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| N-(tert-butyl)-N'-(3-chlorophenyl)urea | C₁₁H₁₅ClN₂O | 226.71 | 3.35 | [1] |
| 1-butyl-3-(4-chlorophenyl)urea | C₁₁H₁₅ClN₂O | 226.71 | 2.8 | [2] |
Synthesis Protocol
The most common and straightforward method for the synthesis of N,N'-disubstituted ureas, such as this compound, is the reaction of an isocyanate with a primary amine. In this case, the synthesis would involve the reaction of 4-chlorophenyl isocyanate with tert-butylamine.
Experimental Protocol: General Synthesis of N,N'-disubstituted Ureas
This protocol is a generalized procedure based on common laboratory practices for the synthesis of urea derivatives from an isocyanate and an amine.
Materials:
-
4-chlorophenyl isocyanate
-
tert-butylamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath (optional, for controlling exothermic reactions)
Procedure:
-
In a clean, dry reaction vessel, dissolve tert-butylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath if the reaction is expected to be significantly exothermic.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the reaction rate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation).
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported, the broader class of chlorophenyl urea derivatives has been investigated for various biological activities, including herbicidal and anticancer properties.
Herbicidal Activity
Phenyl urea herbicides are known to act by inhibiting photosynthesis. Specifically, they block the electron flow in Photosystem II (PSII) by competing with plastoquinone for the Q₈ binding site on the D1 protein. This disruption of the electron transport chain leads to the generation of reactive oxygen species, causing cellular damage and ultimately plant death.
Diagram 2: Mechanism of Photosystem II Inhibition
Caption: Inhibition of electron transport in Photosystem II.
Experimental Protocol: Photosystem II Inhibition Assay
A common method to assess the inhibition of Photosystem II is to measure the variable chlorophyll fluorescence of treated plant material (e.g., leaf discs or isolated thylakoids).
Materials:
-
Plant material (e.g., spinach leaves)
-
Test compound solution (this compound in a suitable solvent)
-
Control solution (solvent only)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Buffer solution for thylakoid isolation (if applicable)
Procedure:
-
Prepare leaf discs of a uniform size or isolate thylakoid membranes from the plant material.
-
Incubate the leaf discs or thylakoids in the test compound solution or control solution for a defined period in the dark.
-
After incubation, dark-adapt the samples for at least 20-30 minutes.
-
Measure the minimal fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
A decrease in the Fᵥ/Fₘ ratio in the treated samples compared to the control indicates inhibition of Photosystem II.
-
Concentration-response curves can be generated to determine the IC₅₀ value.
Anticancer Activity
Several diaryl urea derivatives have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer. Some urea-based compounds have been shown to inhibit this pathway.
Table 2: Cytotoxicity of a Structurally Related Dichlorophenyl Urea Compound (COH-SR4) in Lung Cancer Cell Lines [3]
| Cell Line | IC₅₀ (µM) |
| H1417 | 1.2 ± 0.2 |
| H1618 | 1.5 ± 0.2 |
| H358 | 2.1 ± 0.2 |
| H520 | 2.4 ± 0.3 |
Diagram 3: PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)
This protocol describes a general method to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is indicative of pathway activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the ratio of phosphorylated protein to total protein in the treated samples compared to the control indicates inhibition of the pathway.
Conclusion
References
An In-Depth Technical Guide to 1-Tert-butyl-3-(4-chlorophenyl)urea: Synthesis, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological activities of the urea derivative, 1-Tert-butyl-3-(4-chlorophenyl)urea. While specific research on this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related phenylurea compounds to offer a detailed and predictive resource for researchers.
Discovery and History of Phenylurea Compounds
The journey of phenylurea compounds in science began with the discovery of their significant biological activities, particularly in the agricultural sector. Phenylurea herbicides, such as Diuron and Linuron, were among the first to be widely used for weed control.[1][2] Their mechanism of action involves the inhibition of photosynthesis at photosystem II.[2][3] This initial success spurred further investigation into the diverse biological effects of this chemical class, leading to the discovery of compounds with a wide range of therapeutic potentials.
In recent decades, research has expanded to explore the utility of phenylurea derivatives in medicine. Various analogs have been synthesized and evaluated for their potential as anticancer agents, cannabinoid receptor modulators, and inhibitors of various enzymes.[4][5] The development of this compound can be contextualized within this broader effort to explore the chemical space of substituted phenylureas for novel biological activities. The tert-butyl group often enhances metabolic stability and influences binding affinity, while the 4-chlorophenyl moiety is a common feature in many biologically active molecules.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H15ClN2O | - |
| Molecular Weight | 226.70 g/mol | - |
| XlogP (predicted) | 3.2 | [6] |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 2 | - |
| Solubility | Likely soluble in organic solvents, with limited aqueous solubility. | [7] |
Synthesis and Experimental Protocols
The synthesis of unsymmetrical ureas like this compound is a well-established process in organic chemistry. The most common and direct method involves the reaction of an amine with an isocyanate.
General Synthesis Pathway
The reaction of tert-butylamine with 4-chlorophenyl isocyanate provides a straightforward route to the target compound.
References
- 1. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(tert-butyl)-n'-(3-chlorophenyl)urea (C11H15ClN2O) [pubchemlite.lcsb.uni.lu]
- 7. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
Spectroscopic Profile of 1-Tert-butyl-3-(4-chlorophenyl)urea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Tert-butyl-3-(4-chlorophenyl)urea, a molecule of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and detailed experimental protocols for its acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reference for the experimental characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ |
| ~6.50 | Singlet | 1H | -NH- (tert-butyl) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.35 | Doublet | 2H | Ar-H (meta to Cl) |
| ~8.50 | Singlet | 1H | -NH- (aryl) |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~29.5 | -C(C H₃)₃ |
| ~51.0 | -C (CH₃)₃ |
| ~120.0 | Ar-C (meta to Cl) |
| ~128.5 | Ar-C (ortho to Cl) |
| ~129.0 | Ar-C (ipso-Cl) |
| ~138.0 | Ar-C (ipso-NH) |
| ~155.0 | C=O (Urea) |
Solvent: CDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H Stretching (Urea) |
| 2960 - 2870 | Medium | C-H Stretching (Alkyl) |
| ~1640 | Strong | C=O Stretching (Urea, Amide I) |
| ~1590 | Medium | N-H Bending (Urea, Amide II) |
| ~1500, ~1400 | Medium | C=C Stretching (Aromatic) |
| ~1090 | Medium | C-N Stretching |
| ~830 | Strong | C-H Bending (p-disubstituted) |
| ~1015 | Medium | C-Cl Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Ion |
| 226.0873 / 228.0844 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 170.0247 / 172.0218 | [M - C₄H₈]⁺ (Loss of isobutylene, ~3:1 ratio) |
| 155.0013 / 157.9984 | [Cl-C₆H₄-NCO]⁺ (~3:1 ratio) |
| 127.0030 / 129.9999 | [Cl-C₆H₄-NH₂]⁺ (~3:1 ratio) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is heated to induce vaporization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Methodological & Application
experimental protocols using 1-Tert-butyl-3-(4-chlorophenyl)urea
Application Notes for 1-Tert-butyl-3-(4-chlorophenyl)urea
Compound: this compound
Molecular Formula: C₁₁H₁₅ClN₂O
Potential Applications: Preclinical research involving the modulation of the Cannabinoid Type-1 (CB1) receptor and investigation of anticancer properties through the inhibition of key signaling pathways.
Background: this compound belongs to the diarylurea class of compounds, which have shown significant activity as allosteric modulators of G protein-coupled receptors (GPCRs) and as inhibitors of critical cancer signaling pathways. Analogs of this compound have been identified as negative allosteric modulators (NAMs) of the CB1 receptor, suggesting its potential use in studying the endocannabinoid system and developing treatments for conditions like addiction.[1] Furthermore, structurally related diarylureas have demonstrated potent anti-proliferative effects in cancer cell lines by simultaneously targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways.[2]
These application notes provide representative protocols based on studies of closely related analogs, offering a starting point for researchers to investigate the biological activities of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of diarylureas.[1]
Objective: To synthesize this compound.
Materials:
-
4-chlorophenyl isocyanate
-
Tert-butylamine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round bottom flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane.
-
Add tert-butylamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
References
Application of 1-Tert-butyl-3-(4-chlorophenyl)urea in Herbicide Research: Application Notes and Protocols
Application Notes
1-Tert-butyl-3-(4-chlorophenyl)urea is a derivative of phenylurea, a class of compounds widely recognized for their herbicidal properties. The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis.[1] Specifically, these compounds are known to block the electron flow in Photosystem II (PSII) by binding to the D1 protein. This interruption of the photosynthetic electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant cell death. Symptoms in susceptible plants typically include chlorosis (yellowing) followed by necrosis.[2]
The tert-butyl group on the urea nitrogen and the chlorine atom on the phenyl ring are expected to influence the compound's lipophilicity, which in turn affects its uptake, translocation, and binding affinity to the target site within the plant. Due to its likely mode of action as a photosynthesis inhibitor, this compound is anticipated to be a post-emergence herbicide, with potential for some pre-emergence activity depending on its soil mobility and persistence. Its efficacy is expected to be most pronounced on broadleaf weeds.
Quantitative Data
As specific quantitative data for this compound is not available, the following table is presented as a template for researchers to summarize their findings. This table provides a structured format for presenting key efficacy metrics.
| Target Species | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%) | IC50 (µM) - PSII Inhibition |
| Amaranthus retroflexus | 2-4 leaf | 100 | 95 | 0.5 |
| Chenopodium album | 2-4 leaf | 100 | 92 | 0.8 |
| Zea mays (Maize) | 2-4 leaf | 100 | 15 | 15.2 |
| Glycine max (Soybean) | 2-4 leaf | 100 | 25 | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Whole-Plant Herbicidal Efficacy Assay (Post-emergence)
Objective: To evaluate the post-emergence herbicidal activity of this compound on various weed and crop species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., Zea mays, Glycine max).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
This compound (analytical grade).
-
Acetone (for dissolving the compound).
-
Tween 20 or other suitable surfactant.
-
Deionized water.
-
Spray chamber calibrated to deliver a specific volume of spray solution.
Procedure:
-
Plant Growth: Sow seeds of the selected species in pots and grow them in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in a spray solution containing deionized water and a surfactant (e.g., 0.1% v/v Tween 20). The final acetone concentration should not exceed 1% (v/v). A control solution (spray solution without the test compound) should also be prepared.
-
Herbicide Application: When the plants reach the 2-4 true leaf stage, transfer them to a spray chamber. Apply the different concentrations of the herbicidal solution evenly to the foliage. Ensure complete coverage.
-
Post-treatment Care: After treatment, return the plants to the growth chamber and water as needed, avoiding washing the herbicide off the leaves.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Record the percentage of growth inhibition compared to the control plants. For a more quantitative measure, harvest the above-ground biomass at 21 DAT, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control. If multiple concentrations were used, calculate the GR50 (the concentration required to cause 50% growth reduction).
Protocol 2: In Vitro Photosystem II (PSII) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the photosynthetic electron transport in isolated chloroplasts.
Materials:
-
Fresh spinach leaves.
-
Isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA).
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl).
-
DCPIP (2,6-dichlorophenolindophenol) solution.
-
This compound (analytical grade) dissolved in DMSO.
-
Diuron (DCMU) as a positive control.
-
Spectrophotometer.
-
Centrifuge.
-
Homogenizer.
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at a low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration of the chloroplast suspension.
-
Assay Preparation: In a 96-well plate or cuvettes, add the assay buffer, DCPIP solution, and different concentrations of this compound (or Diuron for the positive control, and DMSO for the negative control).
-
Initiation of Reaction: Add the chloroplast suspension to each well/cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.
-
Measurement: Immediately place the plate/cuvettes in a spectrophotometer and measure the decrease in absorbance at 600 nm over time under illumination. The reduction of DCPIP (a color change from blue to colorless) is indicative of PSII activity.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compound. Determine the percentage of inhibition relative to the DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of PSII activity).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for whole-plant herbicidal efficacy assay.
References
Application Notes and Protocols: 1-Tert-butyl-3-(4-chlorophenyl)urea and Related Phenylurea-Type Compounds in Plant Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound 1-Tert-butyl-3-(4-chlorophenyl)urea is not extensively documented in plant science literature, it belongs to the broader class of phenylurea derivatives, which are significant as research tools in plant biology. A closely related and extensively studied compound is Tebuthiuron, a substituted urea herbicide. This document will focus on Tebuthiuron as a prime example of a phenylurea-type compound used in plant science research, with additional context on the cytokinin-like activities of other phenylurea derivatives.
Tebuthiuron is a broad-spectrum herbicide valued in research for its specific mode of action: the inhibition of photosynthesis.[1][2][3][4] This property makes it an excellent tool for studying photosynthetic pathways, screening for herbicide resistance, and inducing physiological stress in a controlled manner. Furthermore, certain phenylurea compounds exhibit cytokinin-like activity, influencing cell division, growth, and differentiation, which opens avenues for their use in plant tissue culture and developmental biology studies.[5]
Tebuthiuron as a Research Tool
Primary Application: Inhibition of Photosynthesis
Tebuthiuron is a potent and specific inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][6][7] Its primary mechanism of action involves binding to the D1 protein of the PSII complex, which blocks electron transport.[7] This disruption halts CO2 fixation and the production of ATP and NADPH, the energy currencies of the plant.[7] The subsequent build-up of highly reactive molecules leads to lipid and protein membrane damage, resulting in cellular leakage and, ultimately, plant death.[7]
Research Applications:
-
Herbicide Mode of Action Studies: Tebuthiuron serves as a classic example of a PSII-inhibiting herbicide, making it a valuable tool for comparative studies on herbicide efficacy and resistance mechanisms.
-
Photosynthesis Research: Researchers can use Tebuthiuron to selectively block PSII and study the resulting effects on downstream processes, such as chlorophyll fluorescence, gene expression, and metabolic pathways.
-
Stress Physiology: By inducing oxidative stress through the inhibition of photosynthesis, Tebuthiuron can be used to investigate plant stress responses and tolerance mechanisms.
-
Phytoremediation Studies: Due to its persistence in soil, Tebuthiuron is a target compound for phytoremediation research, where plants are used to remove or degrade environmental pollutants.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application and effects of Tebuthiuron.
Table 1: Tebuthiuron Application Rates and Efficacy
| Plant Species | Application Rate (g ai/plant or kg ai/ha) | Effect | Reference |
| Honey Mesquite (Prosopis glandulosa) | 2 g ai/tree base (20% pellets) | 85% canopy reduction, 50% mortality | [9] |
| Huisache (Acacia farnesiana) | 1 g ai/plant (20% pellets) | 80% mortality | [9] |
| Live Oak (Quercus virginiana) | 1 g ai/tree | 62-85% mortality | [9] |
| Macartney Rose (Rosa bracteata) | 2 g ai/plant base | 83% canopy reduction, 59% mortality | [9] |
| Texas Whitebrush (Aloysia gratissima) | 1 g ai/tree | 90% mortality | [9] |
| Various Weeds | 0.5 - 2.0 kg/ha | Tolerated by Canavalia ensiformes and Pennisetum typhoides at 0.5 kg/ha | [10] |
| Various Weeds | 0.5 - 2.0 kg/ha | Tolerated by Estizolobium aterrimum up to 1.0 kg/ha | [10] |
Table 2: Inhibition of Photosynthetic Electron Transport by Tebuthiuron in Isolated Spinach Chloroplasts
| Photochemical Reaction | Tebuthiuron Concentration (µM) | Inhibition (%) | Reference |
| Water to Ferricyanide/Methyl Viologen (Uncoupled) | > 0.5 | Strong Inhibition | [11] |
| PSII (Water to Diaminodurene) | 0.05 | 37 | [11] |
| PSI (Diaminodurene to Methyl Viologen) | Up to 500 | Insignificant | [11] |
| Catechol to Methyl Viologen | 0.5 | 47 | [11] |
Phenylurea Derivatives with Cytokinin-like Activity
Certain phenylurea derivatives, such as thidiazuron (TDZ), exhibit strong cytokinin-like activity, often exceeding that of naturally occurring adenine-type cytokinins like zeatin.[5] Cytokinins are a class of plant hormones that promote cell division (cytokinesis), shoot initiation, and inhibit root formation.[12][13]
Research Applications:
-
Plant Tissue Culture: Phenylurea cytokinins are widely used in micropropagation protocols to induce shoot organogenesis and somatic embryogenesis in a variety of plant species, particularly those recalcitrant to traditional cytokinins.
-
Study of Cytokinin Signaling: The high activity of these synthetic compounds makes them useful for studying the cytokinin signaling pathway and its downstream effects on plant development.
-
Agriculture and Horticulture: Research into the application of phenylurea cytokinins to improve crop yield, delay senescence, and enhance stress tolerance is an active area.
Experimental Protocols
Protocol 1: In Vivo Assay for Photosynthesis Inhibition using Tebuthiuron
Objective: To assess the inhibitory effect of Tebuthiuron on the photosynthetic activity of a target plant species.
Materials:
-
Tebuthiuron (technical grade or formulated product)
-
Target plant species (e.g., Arabidopsis thaliana, soybean, or a weed species) grown in pots with a suitable soil mix.
-
Solvent for Tebuthiuron (e.g., acetone or ethanol, if using technical grade)
-
Surfactant (if required for foliar application)
-
Chlorophyll fluorometer (e.g., PAM fluorometer)
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
Procedure:
-
Plant Growth: Grow healthy, uniform plants to a suitable developmental stage (e.g., 3-4 true leaves).
-
Tebuthiuron Preparation: Prepare a stock solution of Tebuthiuron. For soil application, a granular or pellet formulation can be used directly. For foliar application, dissolve technical grade Tebuthiuron in a minimal amount of solvent and dilute with water to the desired concentrations. Add a surfactant as recommended.
-
Application:
-
Soil Drench: Apply a known volume of Tebuthiuron solution to the soil surface of each pot. Ensure even distribution. Water the plants as needed to move the herbicide into the root zone.[14]
-
Foliar Spray: Spray the foliage of the plants until runoff, ensuring complete coverage. Use a spray shield to prevent cross-contamination between treatments.
-
-
Incubation: Place the treated plants back into the growth chamber or greenhouse. Maintain optimal growing conditions.
-
Data Collection:
-
Measure chlorophyll fluorescence parameters (e.g., Fv/Fm, the maximum quantum yield of PSII) at regular intervals (e.g., 24, 48, 72 hours) after treatment. A decrease in Fv/Fm indicates PSII damage.
-
Visually assess phytotoxicity symptoms such as chlorosis (yellowing) and necrosis (tissue death), particularly on newly developing leaves.[7][15]
-
-
Data Analysis: Compare the chlorophyll fluorescence and phytotoxicity data between the control (untreated) and Tebuthiuron-treated plants. Calculate the effective dose (ED50) if multiple concentrations are tested.
Protocol 2: In Vitro Assay for Cytokinin-like Activity of a Phenylurea Compound
Objective: To evaluate the ability of a phenylurea compound to induce shoot organogenesis in a plant tissue culture system.
Materials:
-
Phenylurea test compound
-
Plant explants (e.g., leaf discs, cotyledonary nodes) from a sterilely grown plant (e.g., tobacco, petunia).
-
Murashige and Skoog (MS) basal medium, including vitamins and sucrose.
-
Agar or other gelling agent.
-
Auxin (e.g., Naphthaleneacetic acid - NAA)
-
Sterile petri dishes, forceps, and scalpels.
-
Laminar flow hood.
-
Growth room with controlled light and temperature.
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with a fixed concentration of auxin (e.g., 0.1 mg/L NAA) and a range of concentrations of the phenylurea test compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 mg/L). Adjust the pH to 5.8, add the gelling agent, and autoclave.
-
Explant Preparation: Under sterile conditions in a laminar flow hood, excise explants from the source plant material.
-
Culture Initiation: Place the explants onto the surface of the prepared media in petri dishes. Seal the dishes with parafilm.
-
Incubation: Culture the explants in a growth room under a 16-hour photoperiod at approximately 25°C.
-
Data Collection: After 4-6 weeks, record the following parameters:
-
Percentage of explants forming shoots.
-
Average number of shoots per explant.
-
Shoot length and overall morphology.
-
Callus formation and morphology.
-
-
Data Analysis: Compare the results across the different concentrations of the phenylurea compound to determine the optimal concentration for shoot induction.
Visualizations
Caption: Mechanism of Tebuthiuron action on the photosynthetic electron transport chain.
Caption: Experimental workflow for assessing Tebuthiuron's effect on plant photosynthesis.
Caption: Simplified model of the cytokinin signaling pathway activated by phenylurea compounds.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tebuthiuron (Ref: EL 103) [sitem.herts.ac.uk]
- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Green Manure Species for Phytoremediation of Soil With Tebuthiuron and Vinasse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tebuthiuron Formulation and Placement Effects on Response of Woody Plants and Soil Residue | Weed Science | Cambridge Core [cambridge.org]
- 10. Plant selection with potential for tebuthiuron phytodecontamination - Advances in Weed Science [awsjournal.org]
- 11. Inhibition of Photosynthetic Electron Transport in Isolated Spinach Chloroplasts by Two 1,3,4-Thiadiazolyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokinin - Wikipedia [en.wikipedia.org]
- 13. phytotechlab.com [phytotechlab.com]
- 14. pestgenie.com.au [pestgenie.com.au]
- 15. tucson.ars.ag.gov [tucson.ars.ag.gov]
Application Notes and Protocols for the Analytical Detection of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl-3-(4-chlorophenyl)urea is a substituted urea compound. Substituted ureas are a class of molecules with a wide range of industrial and biological applications, including their use as herbicides and in pharmaceutical development. Accurate and sensitive detection of these compounds is crucial for environmental monitoring, quality control in manufacturing, and in research and development settings. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The provided methodologies are based on established analytical principles for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
A summary of typical performance characteristics for the analytical methods described is presented below. Please note that these values are illustrative and require experimental validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 15 ng/mL | 0.03 - 1.5 ng/mL | 0.3 - 3 ng/mL |
| Linearity (R²) (Typical Range) | > 0.99 (5 - 1000 ng/mL) | > 0.995 (0.05 - 500 ng/mL) | > 0.99 (0.5 - 500 ng/mL) |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
Section 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the quantification of UV-absorbing compounds like this compound. The presence of the chlorophenyl group allows for sensitive detection.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Aqueous Matrix)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC-UV Operating Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 245 nm.[1][2] This is a common wavelength for phenylurea herbicides and should provide good sensitivity.
3. Calibration
-
Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 5 ng/mL to 1000 ng/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Section 2: Analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level detection in complex matrices.
Experimental Protocol: LC-MS/MS
1. Sample Preparation
-
Follow the same Solid-Phase Extraction (SPE) protocol as described for HPLC-UV analysis. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may also be adapted.
2. LC-MS/MS Operating Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 227.1 (protonated molecule [M+H]⁺). The monoisotopic mass of C11H15ClN2O is 226.09.
-
Product Ions (Q3): Two transitions should be monitored for confirmation and quantification. Hypothetical transitions (requiring experimental optimization) could be:
-
Quantifier: m/z 171.1 (loss of tert-butyl group)
-
Qualifier: m/z 127.0 (chlorophenyl fragment)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: To be optimized for each transition (typically 15-30 eV).
-
Workflow Diagram: LC-MS/MS Analysis
References
Application Notes and Protocols for Determining the Optimal Concentration of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl-3-(4-chlorophenyl)urea is a urea derivative, a class of compounds known for a wide range of biological activities. Proper experimental design is crucial to ascertain the effective concentration of this compound for in vitro studies. Due to limited publicly available data on this specific molecule, this document provides a comprehensive set of protocols and a generalized workflow for researchers to determine its optimal concentration for various experimental applications. The following sections outline a systematic approach, beginning with cytotoxicity profiling to establish a safe concentration range, followed by functional and phenotypic assays to identify a biologically effective dose.
Experimental Workflow
The logical progression for characterizing a novel compound like this compound involves a multi-tiered approach. Initially, the cytotoxic effects are determined to identify a non-toxic working concentration range. Subsequently, the compound's impact on a specific signaling pathway and a relevant cellular phenotype is assessed.
Figure 1: A generalized experimental workflow for determining the optimal concentration of a novel compound.
Tier 1: Cytotoxicity Profiling
The initial step is to determine the concentration range of this compound that is non-toxic to the cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][2]
MTT Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Workflow:
Figure 2: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a series of desired concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 5 | 1.15 | 92.0 |
| 10 | 1.05 | 84.0 |
| 25 | 0.85 | 68.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.30 | 24.0 |
Table 1: Example data from an MTT assay. The IC50 is the concentration at which cell viability is reduced by 50%.
Tier 2: Functional Assays on a Signaling Pathway
Based on the cytotoxicity data, select a non-toxic concentration range for further experiments (e.g., 1-10 µM in the example above). Many urea derivatives are known to modulate protein kinase signaling pathways. A western blot analysis can be used to assess the effect of this compound on the phosphorylation status of key proteins in a relevant pathway, such as the PI3K/Akt/mTOR pathway, which is often implicated in cancer.[4]
Hypothetical Signaling Pathway
Figure 3: Hypothetical inhibition of the Akt signaling pathway by this compound.
Western Blot Protocol
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various non-toxic concentrations of the compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation:
| Concentration (µM) | p-Akt / Total Akt (Relative Densitometry) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.95 |
| 5 | 0.65 |
| 10 | 0.30 |
Table 2: Example Western blot quantification. A decrease in the p-Akt/Total Akt ratio suggests inhibition of the pathway.
Tier 3: Phenotypic Assays
After identifying a biologically active concentration from functional assays, the next step is to assess the compound's effect on a relevant cellular process. If the compound inhibits a pro-survival pathway like Akt, a cell migration or invasion assay would be a relevant phenotypic readout.
Cell Migration (Wound Healing) Assay Protocol
Materials:
-
Cell line of interest
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a scratch ("wound") in the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at its determined biologically effective concentration.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Data Presentation:
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 85 |
| 10 µM Compound | 30 |
Table 3: Example data from a wound healing assay, indicating inhibition of cell migration by the compound.
This document provides a systematic framework for determining the optimal experimental concentration of this compound. By following this tiered approach of cytotoxicity, functional, and phenotypic assays, researchers can establish a scientifically sound basis for utilizing this novel compound in their in vitro studies. The provided protocols and data table templates serve as a guide for experimental execution and data organization.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
Preparation of 1-Tert-butyl-3-(4-chlorophenyl)urea Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 1-Tert-butyl-3-(4-chlorophenyl)urea. This compound belongs to the phenylurea class, many of which are investigated for their biological activities. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Physicochemical Data Summary
| Property | General Information for Phenylurea Compounds | Recommended Solvent for Stock Solutions |
| Appearance | White to off-white crystalline solid | Dimethyl sulfoxide (DMSO) |
| Solubility | Generally low in aqueous solutions, higher in organic solvents like DMSO, ethanol, and acetone.[1][2] | Ethanol (alternative) |
| Storage (Powder) | Store at 2-8°C in a dry, dark place. | |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparations:
-
Bring the container of this compound to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific batch), you would weigh out X mg of the compound.
-
Calculation Example: If the molecular weight is 226.71 g/mol , for 1 mL of a 10 mM solution, you would need: 0.01 mol/L * 0.001 L * 226.71 g/mol = 0.0022671 g = 2.27 mg.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for a short period may aid dissolution. Do not overheat urea-containing solutions to prevent degradation.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Stability and Handling Considerations
-
pH: Urea solutions are generally more stable in a pH range of 4-8.[5][6] Avoid highly acidic or basic conditions during experimental use.
-
Temperature: Elevated temperatures can accelerate the degradation of urea and its derivatives.[5][6] Avoid heating stock solutions unless necessary for dissolution, and if so, use minimal heat for a short duration.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound precipitation and degradation. Aliquoting is highly recommended to maintain the integrity of the stock solution.[3]
-
Working Solutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3] Prepare working solutions fresh from the stock solution for each experiment.
Signaling Pathway Considerations (Hypothetical)
While the specific signaling pathways modulated by this compound require experimental determination, many phenylurea compounds are known to interact with various cellular signaling cascades. For instance, some act as inhibitors of kinases or modulators of receptor activity. A hypothetical pathway diagram illustrating a potential mechanism of action is provided below.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Photosynthesis Inhibition Studies Using Phenylurea-Class Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylurea-based compounds are a significant class of herbicides that effectively control unwanted vegetation by inhibiting photosynthesis. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of these compounds, using 1-Tert-butyl-3-(4-chlorophenyl)urea as a focal point. Due to a lack of extensive publicly available data specifically for this compound, this guide will also draw on data from the closely related and well-studied herbicide, Tebuthiuron (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea), which shares a similar mechanism of action.[1][2][3][4] These protocols are designed to be adaptable for the screening and characterization of novel herbicidal compounds that target photosynthesis.
The primary mode of action for phenylurea herbicides is the inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[5] By blocking electron flow, these inhibitors prevent the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.[5]
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides, including Tebuthiuron, act by binding to the QB binding niche on the D1 protein of the Photosystem II complex.[5] This binding event blocks the electron transport from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The interruption of this electron flow halts the entire photosynthetic process, leading to the inhibition of CO2 fixation and ATP synthesis.[5]
The following diagram illustrates the signaling pathway of photosynthetic electron transport and the point of inhibition by phenylurea herbicides.
Caption: Inhibition of Photosynthetic Electron Transport by Phenylurea Herbicides.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Tebuthiuron on photosynthetic electron transport in isolated spinach chloroplasts. This data can serve as a reference for the expected potency of similar phenylurea compounds.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Tebuthiuron | Photosystem II | Water to Ferricyanide Electron Transport | > 0.5 | [1] |
| Tebuthiuron | Photosystem II | Water to Methyl Viologen Electron Transport | > 0.5 | [1] |
| Tebuthiuron | Photosystem II | Water to Oxidized Diamonodurene Electron Transport | ~0.05 (37% inhibition) | [1] |
| Tebuthiuron | Photosystem II | Catechol to Methyl Viologen Electron Transport | ~0.5 (47% inhibition) | [1] |
Experimental Protocols
Floating Leaf Disk Assay for Photosynthesis Inhibition
This simple and effective bioassay is used to screen for photosynthesis-inhibiting compounds by observing the production of oxygen.[5][6][7][8]
Materials:
-
Fresh spinach or other suitable plant leaves
-
Sodium bicarbonate (baking soda)
-
Liquid dish soap
-
10 mL or larger plastic syringe (needle removed)
-
Hole punch or cork borer
-
Beakers or clear plastic cups
-
Light source (e.g., desk lamp)
-
Timer
-
Test compound (this compound or other inhibitors) dissolved in an appropriate solvent (e.g., ethanol or DMSO) and diluted to various concentrations.
Protocol:
-
Prepare a 0.2% bicarbonate solution: Dissolve approximately 2 grams of sodium bicarbonate in 1 liter of distilled water. This solution will serve as the source of CO2 for photosynthesis.
-
Add a surfactant: Add one drop of liquid dish soap to the bicarbonate solution. This helps to wet the leaf surface and facilitate infiltration.
-
Prepare leaf disks: Use a hole punch to cut at least 10 uniform leaf disks for each treatment group. Avoid major veins.
-
Infiltrate the leaf disks:
-
Remove the plunger from the syringe and place the leaf disks inside.
-
Replace the plunger, being careful not to crush the disks.
-
Draw up a small volume of the bicarbonate solution (or the test solution for treatment groups) into the syringe.
-
Invert the syringe and expel the air.
-
Place a finger over the syringe tip and pull back on the plunger to create a vacuum. This will draw the air out of the leaf disks. Hold the vacuum for about 10 seconds.
-
Release the vacuum. The solution will infiltrate the air spaces in the leaves, causing the disks to sink. Repeat this step until at least 80% of the disks have sunk.
-
-
Set up experimental and control groups:
-
Control: Infiltrate leaf disks with the bicarbonate solution.
-
Treatment: Infiltrate leaf disks with the bicarbonate solution containing the desired concentration of the test inhibitor.
-
-
Observation:
-
Transfer the sunken leaf disks and the infiltration solution to a clear beaker.
-
Place the beaker under a constant light source.
-
Record the number of floating disks at one-minute intervals until all disks in the control group are floating.
-
-
Data Analysis: The time it takes for 50% of the leaf disks to float (ET50) is a measure of the rate of photosynthesis. Compare the ET50 values of the treatment groups to the control to determine the inhibitory effect.
Caption: Workflow for the Floating Leaf Disk Assay.
Chlorophyll Fluorescence Measurement for PSII Inhibition
Chlorophyll fluorescence is a non-invasive and highly sensitive method to assess the efficiency of Photosystem II.[9][10][11][12][13] Inhibition of PSII by compounds like this compound can be detected by changes in fluorescence parameters.
Materials:
-
Intact plants or detached leaves
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Dark adaptation clips or a dark room
-
Test compound solutions at various concentrations
Protocol:
-
Dark Adaptation: Dark-adapt the plant leaves for at least 20-30 minutes. This allows all reaction centers of PSII to become fully oxidized and ready to accept electrons.
-
Treatment Application: Apply the test compound to the leaves. This can be done by spraying, infiltration, or by allowing detached leaves to take up the solution through their petioles.
-
Measurement of F0 and Fm:
-
F0 (Minimal Fluorescence): After dark adaptation, measure the minimal fluorescence level (F0) using a weak measuring light.
-
Fm (Maximal Fluorescence): Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fm). This pulse transiently closes all PSII reaction centers.
-
-
Calculate Maximum Quantum Yield of PSII (Fv/Fm):
-
The variable fluorescence (Fv) is calculated as Fm - F0.
-
The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm.[12]
-
-
Data Analysis: A decrease in the Fv/Fm ratio in treated leaves compared to the control indicates inhibition of PSII. For healthy, unstressed plants, the Fv/Fm ratio is typically around 0.83.[12]
Caption: Workflow for Chlorophyll Fluorescence Measurement.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the photosynthesis-inhibiting properties of this compound and other novel phenylurea-based compounds. The floating leaf disk assay offers a simple and effective method for initial screening, while chlorophyll fluorescence provides a more detailed and quantitative assessment of the impact on Photosystem II. By utilizing these methods, researchers can effectively characterize the herbicidal activity and mechanism of action of potential new crop protection agents.
References
- 1. Inhibition of Photosynthetic Electron Transport in Isolated Spinach Chloroplasts by Two 1,3,4-Thiadiazolyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tebuthiuron - Wikipedia [en.wikipedia.org]
- 3. Tebuthiuron (Ref: EL 103) [sitem.herts.ac.uk]
- 4. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Science at Home - Photosynthesis | Molecular and Cellular Biology [mcb.arizona.edu]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. The Floating Disk Assay to Study Photosynthesis–an update – Wandering through Prairie Wonders [bradwilliamson.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chlorophyll Fluorescence, Photoinhibition and Abiotic Stress: Does it Make Any Difference the Fact to Be a C3 or C4 Species? [frontiersin.org]
- 13. Chlorophyll Fluorescence Imaging | QubitPhenomics.com [qubitsystems.com]
Application Notes and Protocols for 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of 1-Tert-butyl-3-(4-chlorophenyl)urea and its analogs. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a guide for research and development.
Introduction
This compound is a synthetic compound belonging to the urea class of molecules. Various derivatives of this scaffold have demonstrated significant biological activity, positioning them as valuable tools for investigating cellular signaling pathways and as potential therapeutic agents. Notably, analogs of this compound have been identified as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor and as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways. These pathways are crucial in a range of physiological and pathological processes, including cancer, neurodegenerative disorders, and metabolic diseases.
In Vitro Applications
Antiproliferative and Cytotoxicity Assays
Substituted urea compounds have shown potent antiproliferative activity against various cancer cell lines. The following protocols are designed to assess the cytotoxic effects of this compound.
Table 1: Antiproliferative Activity of Related Urea Derivatives
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| Menthone-derived pyrimidine-urea (4i) | HeLa | MTT | 6.04 ± 0.62 | [1][2] |
| Menthone-derived pyrimidine-urea (4g) | MGC-803 | MTT | 3.21 ± 0.67 | [1][2] |
| Menthone-derived pyrimidine-urea (4s) | MCF-7 | MTT | 19.09 ± 0.49 | [1][2] |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | Not specified | 4 | [3] |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Breast Cancer Cell Lines | Not specified | "Excellent" | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Analysis
2.2.1. PI3K/Akt/mTOR Pathway Inhibition
Urea derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.2.2. Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy.
Experimental Protocol: Gli-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., NIH-3T3) with a Gli-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with this compound and a Hedgehog pathway agonist (e.g., Shh ligand or SAG).
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
2.2.3. CB1 Receptor Allosteric Modulation
Analogs of this compound act as negative allosteric modulators (NAMs) of the CB1 receptor.[5]
Experimental Protocol: cAMP Assay
-
Cell Culture: Use cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known CB1 receptor agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.
-
cAMP Measurement: After a 30-minute incubation, measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the ability of the test compound to modulate the agonist-induced inhibition of cAMP production.
In Vivo Applications
Antitumor Efficacy Studies
The antitumor potential of this compound can be evaluated in xenograft models.
Table 2: In Vivo Antineoplastic Activity of a Related Urea Derivative
| Compound | Animal Model | Dosing | Outcome | Reference |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | BDF1 mice with L1210 leukemia | 10 mg/kg/day (i.p.) | Median survival time 1.77 times that of control | [3] |
Experimental Protocol: Xenograft Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The vehicle used for the control group should be identical.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, Western blot).
Pharmacokinetic and Toxicity Studies
Understanding the absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial for drug development.
Experimental Protocol: Preliminary Pharmacokinetic Study
-
Compound Administration: Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Experimental Protocol: Acute Toxicity Study
-
Dose Administration: Administer escalating doses of this compound to groups of animals.
-
Observation: Closely monitor the animals for signs of toxicity and mortality over a period of 14 days.
-
LD50 Determination: Determine the median lethal dose (LD50) using appropriate statistical methods.
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of urea compounds.
Caption: Hedgehog signaling pathway and the inhibitory point of urea compounds.
Caption: Allosteric modulation of the CB1 receptor by a urea compound analog.
Caption: General workflow for in vitro evaluation.
Caption: General workflow for in vivo evaluation.
References
- 1. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of 1-Tert-butyl-3-(4-chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 1-Tert-butyl-3-(4-chlorophenyl)urea. Due to the limited availability of specific safety and toxicological data for this compound, a conservative approach based on information from structurally similar chemicals is recommended.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Harmful if swallowed (Acute oral toxicity)
-
Harmful in contact with skin (Acute dermal toxicity)
-
Harmful if inhaled (Acute inhalation toxicity)
-
May cause respiratory irritation
-
Potential for environmental toxicity due to the organochlorine component
Risk Assessment Workflow
References
Application Notes and Protocols: Investigating 1-Tert-butyl-3-(4-chlorophenyl)urea in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets.[1][2][3] This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][4] Small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are at the forefront of this revolution.[1][5] This document provides a detailed overview and experimental protocols for investigating the potential of novel small molecules, specifically focusing on the hypothetical application of 1-Tert-butyl-3-(4-chlorophenyl)urea, in the field of targeted protein degradation. While direct evidence for this specific compound's role in TPD is not yet established in published literature, its urea scaffold is a common feature in bioactive molecules, making it a plausible candidate for such investigations.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a powerful strategy that utilizes small molecules to induce the degradation of specific proteins of interest (POIs).[5][6] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell, offering a more profound and sustained biological effect.[2] This approach can overcome challenges associated with inhibitor resistance and can also target non-enzymatic protein functions, such as scaffolding roles.[2]
There are two primary classes of small-molecule degraders:
-
PROteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5][7]
-
Molecular Glues: These are smaller, monofunctional molecules that induce a novel interaction between an E3 ligase and a POI, leading to the POI's ubiquitination and subsequent degradation.[1] The discovery of molecular glues has often been serendipitous.[1]
The general mechanism of action for targeted protein degradation is a catalytic process where a single degrader molecule can induce the degradation of multiple protein targets.[8][9]
Investigating a Novel Compound: A Hypothetical Workflow
The following diagram outlines a typical experimental workflow for assessing the potential of a novel compound, such as this compound, as a targeted protein degrader.
Key Experimental Protocols
The following are generalized protocols for essential experiments in the evaluation of a potential targeted protein degrader.
Target Engagement Assays
Objective: To confirm that the compound binds to the protein of interest (POI) and to determine the binding affinity.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents and Materials:
-
Purified recombinant POI (tagged, e.g., with His or GST)
-
Fluorescently labeled ligand or antibody for the POI
-
Europium-labeled antibody against the tag
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
Test compound (serial dilutions)
-
Microplate reader with TR-FRET capability
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified POI, the fluorescently labeled ligand/antibody, and the Europium-labeled antibody.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Calculate the ratio of the two emission signals and plot against the compound concentration to determine the IC50 value.
-
B. Fluorescence Polarization (FP) Assay
-
Reagents and Materials:
-
Purified recombinant POI
-
Fluorescently labeled probe that binds to the POI
-
Assay buffer
-
Test compound (serial dilutions)
-
Microplate reader with FP capability
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the purified POI and the fluorescent probe.
-
Add the diluted test compound.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
Plot the FP values against the compound concentration to determine the IC50.[5]
-
Cellular Degradation Assays
Objective: To determine if the compound leads to the degradation of the POI in a cellular context.
A. Western Blotting
-
Reagents and Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Test compound (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and quantify the band intensities.
-
Normalize the POI band intensity to the loading control and plot the percentage of remaining protein against the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Ternary Complex Formation Assays
Objective: To confirm the formation of the POI-compound-E3 ligase complex.
A. Proximity-Based Assays (e.g., AlphaLISA)
-
Reagents and Materials:
-
Purified recombinant POI (tagged)
-
Purified recombinant E3 ligase (tagged with a different tag)
-
AlphaLISA acceptor beads conjugated to an antibody against one tag
-
AlphaLISA donor beads conjugated to an antibody against the other tag
-
Assay buffer
-
Test compound (serial dilutions)
-
AlphaLISA-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the purified POI, the purified E3 ligase, and the test compound.
-
Incubate to allow for complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA reader.
-
An increase in the signal indicates the formation of the ternary complex.
-
Visualizing the Mechanism of Action
The following diagram illustrates the general signaling pathway hijacked by a targeted protein degrader.
Quantitative Data Presentation
While specific data for this compound in TPD is not available, the following table provides a template for presenting key quantitative metrics obtained from the described assays.
| Compound ID | Target Engagement (IC50, µM) | Cellular Degradation (DC50, µM) | Maximum Degradation (Dmax, %) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | Known Value | Known Value | Known Value |
| Negative Control | No Activity | No Activity | No Activity |
Table 1: Template for summarizing quantitative data for a novel protein degrader.
Conclusion and Future Directions
The field of targeted protein degradation offers a promising avenue for the development of novel therapeutics. While the potential of this compound as a targeted protein degrader remains to be elucidated, the experimental framework provided here offers a clear path for its investigation. The presence of a urea scaffold, common in many biologically active compounds, suggests that it and similar molecules could serve as starting points for the design and synthesis of new PROTACs or for screening in molecular glue discovery platforms. Future research should focus on systematic screening of such compounds, followed by the detailed biochemical, biophysical, and cellular characterization outlined in these protocols to identify and optimize novel protein degraders.
References
- 1. Molecular glue - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
issues with 1-Tert-butyl-3-(4-chlorophenyl)urea solubility in experiments
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with 1-Tert-butyl-3-(4-chlorophenyl)urea and similar substituted phenylurea compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to a lack of specific experimental data for this compound, we infer its solubility based on structurally similar phenylurea compounds. Phenylureas are generally characterized by low solubility in aqueous solutions and higher solubility in organic solvents.[1][2][3][4] The bulky tert-butyl and chlorophenyl groups contribute to the hydrophobic nature of the molecule, further limiting its solubility in polar solvents like water.[2]
Q2: I am observing precipitation of the compound in my aqueous cell culture medium. What could be the cause?
Precipitation in aqueous media is a common issue with poorly soluble compounds. This can occur if the final concentration of the compound exceeds its solubility limit in the medium. The presence of salts and other components in the culture medium can also affect the solubility. It is also possible that the solvent used to dissolve the compound initially (e.g., DMSO) is not fully miscible or is at a concentration that causes the compound to crash out when diluted into the aqueous medium.
Q3: Are there any recommended stock solution concentrations and storage conditions?
For poorly soluble compounds like substituted phenylureas, it is advisable to prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is crucial to perform a solubility test to determine the maximum practical concentration for your stock solution to avoid precipitation upon storage.
Q4: Can heating be used to dissolve the compound?
Gentle heating can increase the solubility of many organic compounds.[2] However, caution must be exercised as excessive heat can lead to degradation of the compound. It is recommended to use a water bath with controlled temperature and to monitor for any signs of decomposition (e.g., color change). The stability of the compound at elevated temperatures should be considered.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Solubility Testing
Before proceeding with your main experiment, it is crucial to perform small-scale solubility tests to identify a suitable solvent and the approximate solubility range.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent to be tested.
-
Vortex the vials for 1-2 minutes.
-
Observe for complete dissolution. If the compound does not dissolve, proceed with the troubleshooting steps below.
Troubleshooting Steps
If you encounter poor solubility, follow these steps sequentially:
-
Solvent Selection: If the compound does not dissolve in your initial solvent, consult the solubility table below for alternatives. Polar aprotic solvents like DMSO and DMF are often good starting points for poorly soluble compounds.
-
Sonication: Use a bath sonicator to break down any aggregates and enhance dissolution. Sonicate in short bursts to avoid excessive heating.
-
Gentle Heating: As mentioned in the FAQs, gentle warming in a water bath can be effective. Gradually increase the temperature and observe for dissolution.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility. However, based on the structure of this compound, it is unlikely to have significant ionizable groups, so this method may have limited effect.
-
Co-solvents: If the compound needs to be in an aqueous solution, using a co-solvent can improve solubility. Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it stepwise into the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% DMSO for many cell-based assays).
Data Presentation: Solubility of Substituted Phenylureas
The following table summarizes the general solubility of substituted phenylurea compounds in common laboratory solvents based on available literature for analogous compounds.
| Solvent | Compound Class | Expected Solubility | Reference(s) |
| Water | Phenylureas | Low to very low | [1][2][3][5] |
| Ethanol | Phenylureas | Soluble to moderately soluble | [2][4] |
| Methanol | Phenylureas | Soluble to moderately soluble | [2] |
| Acetone | Phenylureas | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Poorly soluble organic compounds | Generally soluble | N/A |
| Dimethylformamide (DMF) | Poorly soluble organic compounds | Generally soluble | N/A |
Note: This table provides general guidance. Actual solubility should be determined experimentally for this compound.
Mandatory Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: A flowchart outlining the systematic approach to troubleshooting solubility issues.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram of a hypothetical signaling pathway where the compound acts as a Raf inhibitor.
References
degradation pathways of 1-Tert-butyl-3-(4-chlorophenyl)urea under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Tert-butyl-3-(4-chlorophenyl)urea under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of analogous phenylurea herbicides, the primary degradation pathways for this compound are expected to be microbial degradation, photodegradation, and hydrolysis. Microbial degradation often proceeds via N-dealkylation and hydroxylation.[1][2][3] Photodegradation can involve oxidation of the alkyl chain and hydroxylation of the aromatic ring. Hydrolysis is generally a slow process, especially under neutral pH conditions, and proceeds through the formation of a phenylisocyanate intermediate.[4][5] Additionally, a key pathway to consider for this specific molecule is the acid-induced de-tert-butylation, which can stabilize the urea linkage.
Q2: What are the expected major degradation products?
A2: The expected major degradation products, based on the degradation of similar phenylurea compounds, include:
-
1-(4-chlorophenyl)urea: Formed via de-tert-butylation.
-
4-chloroaniline: A common product from the cleavage of the urea bridge.
-
Hydroxylated metabolites: Resulting from the hydroxylation of the phenyl ring.
-
N-demethylated and N-dealkylated products: While the tert-butyl group is not as susceptible to the same enzymatic N-dealkylation as smaller alkyl groups, its removal is a key degradation step.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common method for quantifying the parent compound and its major degradation products.[6][7][8] For the identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the preferred techniques.[9]
Q4: How does pH affect the degradation of this compound?
A4: The pH of the medium can significantly influence the degradation rate and pathway. Acidic conditions can promote the de-tert-butylation of the molecule. The hydrolysis of phenylurea herbicides is also pH-dependent, with faster degradation observed in acidic or basic media compared to neutral conditions.[10]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in microbial studies.
-
Possible Cause 1: Inconsistent microbial inoculum. The composition and activity of the microbial culture can vary between batches.
-
Troubleshooting Tip: Use a well-characterized and consistently prepared microbial inoculum. Consider using a specific microbial strain known to degrade phenylurea herbicides, such as Sphingobium sp.[1]
-
-
Possible Cause 2: Variation in experimental conditions. Small changes in temperature, pH, or nutrient media composition can significantly impact microbial activity.[11]
-
Troubleshooting Tip: Tightly control all experimental parameters. Use buffered media to maintain a stable pH and an incubator to ensure consistent temperature.
-
-
Possible Cause 3: Bioavailability of the compound. The compound may adsorb to the experimental vessel or be poorly soluble in the culture medium.
-
Troubleshooting Tip: Use silanized glassware to minimize adsorption. Include a co-solvent at a low, non-inhibitory concentration to improve solubility, and verify that the co-solvent does not affect microbial growth or compound degradation.
-
Issue 2: No significant degradation observed in photolysis experiments.
-
Possible Cause 1: Inappropriate light source. The light source may not emit at the wavelength absorbed by the compound.
-
Troubleshooting Tip: Determine the UV-Vis absorption spectrum of this compound and ensure your light source has significant emission in that range.
-
-
Possible Cause 2: Low quantum yield. The compound may be photochemically stable.
-
Troubleshooting Tip: Consider adding a photosensitizer, such as acetone or titanium dioxide, to promote indirect photodegradation.
-
-
Possible Cause 3: Quenching effects. Components of the reaction medium (e.g., organic matter, certain ions) can quench the excited state of the molecule.[12]
-
Troubleshooting Tip: Conduct experiments in a well-defined, simple matrix (e.g., ultrapure water) before moving to more complex media.
-
Issue 3: Difficulty in identifying degradation products by LC-MS.
-
Possible Cause 1: Low concentration of products. The degradation products may be present at concentrations below the limit of detection.
-
Troubleshooting Tip: Concentrate the sample using Solid-Phase Extraction (SPE) prior to LC-MS analysis.[9]
-
-
Possible Cause 2: Poor ionization of products. The degradation products may not ionize efficiently under the chosen mass spectrometry conditions.
-
Troubleshooting Tip: Analyze samples in both positive and negative ionization modes. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.
-
-
Possible Cause 3: Co-elution of interfering compounds. Matrix components can co-elute with the degradation products, causing ion suppression.
-
Troubleshooting Tip: Optimize the HPLC gradient to improve the separation of analytes from the matrix. Employ a more selective sample clean-up procedure.
-
Quantitative Data Summary
The following tables provide example quantitative data based on studies of analogous phenylurea herbicides. These should be used as a reference for expected values in your experiments.
Table 1: Example Hydrolysis Half-lives of Phenylurea Herbicides at 25°C
| Compound | pH | Half-life (years) | Reference |
| Diuron | 7 | 41 | [4] |
| Monuron | 7 | 66 | [4] |
| Fenuron | 7 | 89 | [4] |
Table 2: Example Reaction Rate Constants with Ozone and OH Radicals
| Compound | Rate Constant with O₃ (M⁻¹s⁻¹) | Rate Constant with OH• (x 10⁹ M⁻¹s⁻¹) | Reference |
| Diuron | 16.5 ± 0.6 | 6.6 ± 0.1 | [13] |
| Chlortoluron | 393.5 ± 8.4 | 6.9 ± 0.2 | [13] |
| Isoproturon | 2191 ± 259 | 7.9 ± 0.1 | [13] |
Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike this into an aqueous buffer solution (e.g., phosphate buffer, pH 7) in a quartz reactor to achieve the desired final concentration.
-
Irradiation: Place the reactor in a photolysis chamber equipped with a suitable lamp (e.g., xenon arc lamp with filters to simulate sunlight). Maintain a constant temperature using a water bath.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reactor.
-
Analysis: Immediately analyze the samples by HPLC-UV to quantify the remaining parent compound. Store a portion of the sample at -20°C for later LC-MS analysis of degradation products.
-
Controls: Run a dark control (reactor wrapped in aluminum foil) in parallel to account for any non-photolytic degradation.
Protocol 2: General Procedure for a Microbial Degradation Study
-
Culture Preparation: Grow a suitable microbial culture (e.g., activated sludge or a specific bacterial strain) in a nutrient-rich medium to a desired cell density.
-
Inoculation: Add the microbial culture to a mineral salts medium containing this compound as the sole carbon and nitrogen source (or with an additional carbon source if co-metabolism is being studied).
-
Incubation: Incubate the cultures on a shaker at a constant temperature (e.g., 25-30°C).
-
Sampling: At regular intervals, aseptically remove samples.
-
Sample Preparation: Centrifuge the samples to pellet the biomass. The supernatant can be directly analyzed or subjected to SPE for concentration.
-
Analysis: Analyze the supernatant by HPLC-UV to determine the concentration of the parent compound.
-
Controls: Include a sterile control (autoclaved microbial culture) to account for abiotic degradation and a control with no compound to monitor the health of the culture.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetics and mechanism of hydrolysis of phenylureas [iris.unicampania.it]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. [Comprehensive undergraduate experiment: determination of phenylurea herbicide in tea by magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway [mdpi.com]
- 13. Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 1-Tert-butyl-3-(4-chlorophenyl)urea-based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Tert-butyl-3-(4-chlorophenyl)urea in their experiments. This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sEH inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my assay. How can I prevent this?
A1: Poor aqueous solubility is a known characteristic of many urea-based sEH inhibitors.[1] To mitigate precipitation, consider the following:
-
Solvent Choice: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of DMSO is consistent across all wells but kept to a minimum, ideally 1% or lower, as higher concentrations can affect enzyme activity and cell viability.[2]
-
Sonication: Briefly sonicate your stock solution before preparing dilutions to ensure it is fully dissolved.
-
Pre-warming: Gently warm your assay buffer to the reaction temperature before adding the compound.
Q2: I am observing high background fluorescence in my no-enzyme control wells. What could be the cause?
A2: High background fluorescence can obscure your results. Potential causes and solutions include:
-
Substrate Instability: The fluorogenic substrates used in sEH assays can undergo spontaneous hydrolysis. Prepare the substrate solution fresh for each experiment and protect it from light.[3]
-
Compound Autofluorescence: this compound itself may exhibit some intrinsic fluorescence at the excitation and emission wavelengths of the assay. To check for this, run a control plate that includes the compound in assay buffer without the enzyme or substrate.
-
Contaminated Reagents or Plates: Use high-quality, nuclease-free water and reagents. Ensure that the microplates are clean and designed for fluorescence assays (e.g., black plates with clear bottoms).
Q3: The inhibitory effect of my compound is much lower than expected. What should I check?
A3: Several factors can lead to lower than expected potency:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Enzyme Activity: Verify the activity of your sEH enzyme preparation. Enzyme activity can decrease with improper storage or handling. Include a positive control inhibitor with a known IC50 value to validate the assay performance.
-
Incorrect Incubation Times: Adhere to the recommended pre-incubation time for the inhibitor with the enzyme before adding the substrate, and the subsequent reaction incubation time.
-
Compound Degradation: Ensure your stock solution of this compound has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Q4: What is the expected IC50 value for this compound against soluble epoxide hydrolase?
Experimental Protocols
Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition
This protocol is a generalized method for determining the inhibitory activity of this compound on sEH using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)
-
DMSO (100%)
-
Black 96-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 330/465 nm or 362/460 nm, depending on the substrate.[6][7]
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination.
-
Further dilute these DMSO stocks into the sEH Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.
-
-
Assay Plate Setup:
-
Blank wells: Add sEH Assay Buffer only.
-
No-enzyme control wells: Add sEH Assay Buffer and the highest concentration of the test compound.
-
Vehicle control wells: Add sEH enzyme and the same final concentration of DMSO as in the compound wells.
-
Test compound wells: Add sEH enzyme and the serially diluted this compound.
-
Positive control wells: Add sEH enzyme and a known concentration of the positive control inhibitor.
-
-
Pre-incubation:
-
Add the diluted sEH enzyme to the appropriate wells.
-
Add the diluted test compound, vehicle (DMSO), or positive control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution in sEH Assay Buffer according to the manufacturer's instructions. Protect the solution from light.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as an endpoint reading after a fixed incubation time at room temperature.[3][6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
| Parameter | Typical Value/Range | Reference |
| sEH Enzyme Concentration | 1-10 nM | [3] |
| Substrate Concentration | 10-50 µM | [3] |
| Final DMSO Concentration | ≤ 1% | [2] |
| Pre-incubation Time | 15 minutes | |
| Reaction Time (Kinetic) | 15-30 minutes | [3][6] |
| Excitation Wavelength | 330-362 nm | [6][7] |
| Emission Wavelength | 460-465 nm | [6][7] |
| IC50 of similar urea inhibitors | Low nM to µM range | [4][5] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH).
Experimental Workflow
Caption: Experimental workflow for a fluorometric sEH inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common sEH assay issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 4. 1-SEC-BUTYL-3-(4-CHLORO-PHENYL)-UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pnas.org [pnas.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
improving the yield and purity of 1-Tert-butyl-3-(4-chlorophenyl)urea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Tert-butyl-3-(4-chlorophenyl)urea synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQs
-
Q1: What is the primary and most efficient synthetic route to obtain this compound?
The most common and efficient method is the reaction of tert-butylamine with 4-chlorophenyl isocyanate. This reaction is typically rapid and proceeds with high selectivity under mild conditions. An alternative, though less common, route is the reaction of tert-butyl isocyanate with 4-chloroaniline.
-
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Please refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions due to moisture, and loss of product during workup and purification.
-
Q3: I am observing significant amounts of an insoluble white solid in my reaction mixture that is not the desired product. What could this be?
A common impurity is bis(4-chlorophenyl)urea, which is formed from the reaction of 4-chlorophenyl isocyanate with water. Water contamination in your solvent or on your glassware can lead to the hydrolysis of the isocyanate to form 4-chloroaniline, which then rapidly reacts with another molecule of 4-chlorophenyl isocyanate.
-
Q4: My final product shows impurities after purification. What are the likely side products and how can I remove them?
Besides the aforementioned bis(4-chlorophenyl)urea, another potential impurity is 1,3-di-tert-butylurea, formed if there is water in the tert-butylamine. Overheating the reaction or using a significant excess of 4-chlorophenyl isocyanate could also lead to the formation of biuret-type structures. Recrystallization is the most effective method for purification.
-
Q5: What is the best solvent for this reaction?
Anhydrous aprotic solvents are ideal to prevent side reactions with the isocyanate. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and offer good solubility for the reactants.
-
Q6: Is it necessary to run the reaction under an inert atmosphere?
While not strictly necessary for a successful reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This minimizes the risk of moisture entering the reaction and reacting with the highly sensitive 4-chlorophenyl isocyanate, thereby reducing the formation of urea byproducts and improving the overall yield and purity of the desired product.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure a 1:1 molar ratio of reactants. An excess of the amine is sometimes used. - Increase the reaction time or gently warm the reaction mixture (e.g., to 40°C). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reaction with water. | - Use anhydrous solvents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Product loss during workup. | - Ensure complete precipitation of the product before filtration. Cooling the solution can aid this. - Minimize the number of transfer steps. | |
| High Levels of Impurities | Presence of bis(4-chlorophenyl)urea. | - This is due to moisture. Follow the recommendations for preventing side reactions with water. |
| Presence of 1,3-di-tert-butylurea. | - Ensure the tert-butylamine is dry before use. | |
| Formation of biuret derivatives. | - Avoid a large excess of 4-chlorophenyl isocyanate. - Add the isocyanate solution dropwise to the amine solution to maintain a low concentration of the isocyanate. | |
| Product is an oil or does not solidify | Presence of unreacted starting materials or solvent. | - Ensure the reaction has gone to completion by TLC. - After filtration, wash the product with a non-polar solvent like hexane to remove non-polar impurities. - Dry the product thoroughly under vacuum. |
| Impurities depressing the melting point. | - Purify the product by recrystallization. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Purity (Illustrative Data)
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 2 | 25 | 92 | 97 |
| Tetrahydrofuran (THF) | 2 | 25 | 90 | 96 |
| Acetonitrile | 3 | 25 | 85 | 94 |
| Toluene | 4 | 50 | 88 | 95 |
Note: The data presented in this table is for illustrative purposes to demonstrate typical trends in this type of reaction. Actual results may vary based on specific experimental conditions.
Table 2: Impact of Reactant Ratio on Product Formation (Illustrative Data)
| tert-butylamine (equivalents) | 4-chlorophenyl isocyanate (equivalents) | Desired Product (%) | bis(4-chlorophenyl)urea (%) |
| 1.0 | 1.0 | 95 | <1 |
| 1.1 | 1.0 | 97 | <1 |
| 1.0 | 1.1 | 93 | 2 |
| 1.0 (with 5% water) | 1.0 | 85 | 10 |
Note: The data presented in this table is for illustrative purposes to demonstrate typical trends in this type of reaction. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the synthesis of this compound from tert-butylamine and 4-chlorophenyl isocyanate.
Materials:
-
tert-butylamine
-
4-chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Isocyanate: In a separate dry flask, prepare a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Cool the tert-butylamine solution to 0°C using an ice bath. Add the 4-chlorophenyl isocyanate solution dropwise to the stirred amine solution over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure this compound as a white solid.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Recrystallization workflow for product purification.
Technical Support Center: Preventing Precipitation of 1-Tert-butyl-3-(4-chlorophenyl)urea in Culture Media
Welcome to the technical support center for researchers utilizing 1-Tert-butyl-3-(4-chlorophenyl)urea in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges with compound precipitation in your cell culture media.
FAQs: Quick Solutions and Key Considerations
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound. While it may dissolve readily in a high-concentration stock solution prepared in an organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of your cell culture medium. This rapid change in solvent polarity is the primary cause of precipitation.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of hydrophobic compounds like this compound. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or water that could affect solubility.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][2] The exact tolerance can be cell-line dependent, so it is best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your experiments to assess any effects of the solvent on your cells.
Q4: Can I heat the culture medium or my compound stock solution to improve solubility?
A4: Gentle warming of the culture medium to 37°C before adding the compound can sometimes help. However, prolonged or excessive heating of either the stock solution or the final culture medium is not recommended as it can degrade the compound or essential media components like serum and glutamine.
Q5: Are there any alternative solvents I can try if DMSO is not working?
A5: Other polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol can be used to dissolve hydrophobic compounds. However, their cytotoxicity profiles differ from DMSO, and it is essential to determine the tolerance of your specific cell line to these solvents. Always include appropriate vehicle controls.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are experiencing precipitation of this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Optimizing the Stock Solution and Dilution Technique
The initial preparation of your stock solution and the method of its dilution into the culture medium are critical first steps.
-
Issue: Precipitation occurs immediately upon adding the stock solution to the medium.
-
Troubleshooting Workflow:
Figure 1. Workflow for optimizing stock solution and dilution.
Step 2: Systematic Solubility Testing
If optimizing your dilution technique is insufficient, a systematic approach to determine the solubility limit in your specific culture medium is necessary.
-
Objective: To determine the maximum concentration of this compound that remains soluble in your complete culture medium.
-
Experimental Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 100 mM). Ensure it is fully dissolved.
-
Create a series of dilutions of your compound in complete cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Tip: To keep the final DMSO concentration consistent across all samples, first prepare intermediate dilutions of your stock in DMSO. Then, add the same small volume of each DMSO dilution to a larger volume of medium.
-
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at regular intervals. Use a light microscope to detect fine precipitates that may not be visible to the naked eye.
-
Record your observations in a structured table.
-
-
Data Presentation: Solubility Log
| Final Concentration (µM) | Final DMSO (%) | Medium Type | Serum (%) | Precipitation at 1h? (Yes/No) | Precipitation at 24h? (Yes/No) | Precipitation at 48h? (Yes/No) |
| 1 | 0.1 | DMEM | 10 | |||
| 5 | 0.1 | DMEM | 10 | |||
| 10 | 0.1 | DMEM | 10 | |||
| 25 | 0.1 | DMEM | 10 | |||
| 50 | 0.1 | DMEM | 10 | |||
| 100 | 0.1 | DMEM | 10 |
Step 3: Advanced Solubilization Strategies
If the desired experimental concentration exceeds the determined solubility limit, consider these advanced strategies.
-
Strategy 1: Use of a Solubilizing Agent
Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80), or complexing agents like cyclodextrins, can be used to increase the aqueous solubility of hydrophobic compounds.[1]
-
Workflow for Incorporating a Solubilizing Agent:
-
-
Strategy 2: The Role of Serum
Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Considerations:
-
Serum Concentration: If using a low-serum or serum-free medium, the solubility of this compound will likely be lower. Consider if your experimental design can tolerate a higher serum concentration.
-
Pre-complexing with Serum: In some cases, pre-incubating the compound in a small volume of serum before diluting it into the rest of the medium can improve solubility.
-
-
By following these structured troubleshooting steps, researchers can systematically address and prevent the precipitation of this compound in their cell culture experiments, ensuring reliable and reproducible results.
References
Technical Support Center: 1-Tert-butyl-3-(4-chlorophenyl)urea (TCPU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tert-butyl-3-(4-chlorophenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor also known as TCPU.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (TCPU)?
A1: The primary target of TCPU is soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs). By inhibiting sEH, TCPU increases the levels of beneficial EpFAs, which have demonstrated anti-inflammatory, analgesic, and organ-protective effects in various preclinical models. The 1,3-disubstituted urea moiety of TCPU is a well-established pharmacophore that mimics the transition state of epoxide hydrolysis, leading to competitive and potent inhibition of sEH.[1][2]
Q2: What are the known IC50 values for TCPU against soluble epoxide hydrolase (sEH)?
A2: TCPU is a potent inhibitor of both human and murine sEH. The reported half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.
Table 1: In Vitro Potency of TCPU against Soluble Epoxide Hydrolase (sEH)
| Species | IC50 (nM) |
| Human sEH | 0.4 |
| Murine sEH | 5.3 |
Q3: Are there any known off-target effects for TCPU?
Q4: Can the urea scaffold in TCPU lead to off-target interactions?
A4: The urea scaffold is present in compounds with a variety of biological targets. For example, some urea-based compounds have been developed as inhibitors of kinases or as modulators of G-protein coupled receptors like the cannabinoid type-1 (CB1) receptor.[5][6] The specific substitution pattern on the urea is critical for target selectivity. For TCPU, the combination of the 4-chlorophenyl and tert-butyl groups confers high potency and likely selectivity for sEH. However, if your experiments suggest unexpected signaling pathway modulation, it may be prudent to screen against a panel of kinases or GPCRs.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in sEH inhibition assays.
Possible Cause 1: Substrate Concentration
-
Recommendation: Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km). High substrate concentrations can lead to an overestimation of the IC50 value.
Possible Cause 2: Enzyme Activity
-
Recommendation: Verify the activity of your sEH enzyme preparation. Enzyme activity can decrease with improper storage or handling. Use a positive control inhibitor with a known IC50 to validate your assay.
Possible Cause 3: Compound Solubility
-
Recommendation: TCPU has low aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of the solvent in the assay is consistent and does not affect enzyme activity. Precipitation of the compound in the assay buffer can lead to inaccurate results.
Issue 2: Unexpected cellular phenotype observed after TCPU treatment.
Possible Cause 1: Off-target effects
-
Recommendation: While TCPU is a potent sEH inhibitor, off-target effects are possible. To investigate this, consider performing a broad off-target screening against a panel of common off-targets, such as kinases, GPCRs, and ion channels.
Possible Cause 2: Downstream effects of sEH inhibition
-
Recommendation: Inhibition of sEH leads to an accumulation of various epoxy fatty acids (EpFAs), which can have diverse biological effects. The observed phenotype may be a downstream consequence of modulating these lipid signaling pathways. Consider measuring the levels of relevant EpFAs and their diol metabolites to confirm sEH inhibition in your system.
Experimental Protocols
Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 value of TCPU using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
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TCPU stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of TCPU in DMSO.
-
Further dilute the TCPU solutions in sEH assay buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Add the diluted TCPU solutions or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the sEH enzyme to each well and incubate for a pre-determined time (e.g., 5-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic sEH substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation 330 nm, emission 465 nm for PHOME) at regular intervals for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of TCPU.
-
Plot the reaction rates against the logarithm of the TCPU concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Workflow for Off-Target Kinase Profiling
This protocol outlines a general approach for assessing the selectivity of TCPU against a panel of kinases.
Workflow:
-
Primary Screen: Screen TCPU at a single high concentration (e.g., 10 µM) against a broad panel of recombinant kinases. The percentage of inhibition relative to a control is determined.
-
Hit Confirmation: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value.
-
Data Analysis: Compare the IC50 values for the off-target kinases to the IC50 value for sEH to determine the selectivity ratio.
Common Assay Formats:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Fluorescence/Luminescence-Based Assays: Utilize technologies like FRET, TR-FRET, or luminescence (e.g., ADP-Glo) to measure kinase activity.
-
Cell-Based Assays: Employ methods like NanoBRET to assess target engagement in a cellular context.
Visualizations
Caption: Mechanism of action of this compound (TCPU).
Caption: Troubleshooting workflow for unexpected experimental results with TCPU.
References
- 1. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea (EVT-3138462) | 1396711-97-9 [evitachem.com]
- 6. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage Calculations for Tebuthiuron in Plant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage calculations for Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) in plant studies.
Frequently Asked Questions (FAQs)
Q1: What is Tebuthiuron and what is its primary mechanism of action in plants?
A1: Tebuthiuron is a non-selective, broad-spectrum herbicide belonging to the substituted urea class.[1] Its primary mode of action is the inhibition of photosynthesis.[2][3] Tebuthiuron is absorbed by the plant roots and translocated to the leaves, where it disrupts the photosystem II (PSII) complex in chloroplasts.[1][3] This disruption blocks the electron transport chain, preventing the plant from converting light energy into chemical energy, ultimately leading to cell death.[4][5]
Q2: I need to prepare a stock solution of Tebuthiuron for my experiment. What solvent should I use?
A2: Tebuthiuron has a high water solubility of 2500 mg/L at 25°C.[6][7] For most laboratory applications, you can prepare a stock solution directly in distilled or deionized water. If you require a higher concentration or face solubility issues, Tebuthiuron is also soluble in solvents such as chloroform, methanol, and acetone.[6] However, it is sparingly soluble in benzene and hexane.[6] When using organic solvents, ensure they are compatible with your experimental system and will not cause phytotoxicity to your plants at the final dilution.
Q3: How do I convert a recommended field application rate (e.g., kg/ha ) to a concentration for a pot experiment (e.g., mg/kg of soil)?
A3: Converting a field application rate to a pot experiment concentration requires an assumption about the depth of soil into which the herbicide will be incorporated. A common assumption is that the herbicide is mixed into the top 15-20 cm of soil.
Here is a general formula:
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Step 1: Calculate the mass of soil in one hectare.
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Assume a soil bulk density (e.g., 1.3 g/cm³ or 1300 kg/m ³).
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Assume an incorporation depth (e.g., 15 cm = 0.15 m).
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Volume of soil in 1 ha (10,000 m²) = 10,000 m² * 0.15 m = 1500 m³.
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Mass of soil = 1500 m³ * 1300 kg/m ³ = 1,950,000 kg.
-
-
Step 2: Calculate the amount of Tebuthiuron per kg of soil.
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If the field rate is 1 kg/ha , then the concentration in mg/kg would be: (1 kg Tebuthiuron / 1,950,000 kg soil) * (1,000,000 mg / 1 kg) = ~0.51 mg/kg of soil .
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You can adjust the soil bulk density and incorporation depth based on your specific experimental conditions.
Q4: What are the typical symptoms of Tebuthiuron phytotoxicity in plants?
A4: The initial symptoms of Tebuthiuron phytotoxicity are related to its inhibition of photosynthesis.[8] These symptoms typically appear on older leaves first and then progress to newer growth. Common symptoms include:
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Interveinal chlorosis (yellowing between the leaf veins).[4]
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Necrosis (browning and death of tissue), starting at the leaf margins and tips and progressing inwards.[4]
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Stunted growth.
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In sensitive plants, these symptoms will eventually lead to defoliation and plant death.[8]
Troubleshooting Guide
Issue 1: My plants are not showing any symptoms after Tebuthiuron application.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Double-check your stock solution and final concentration calculations. Ensure that the dose is within the effective range for your target species. |
| Insufficient Water | Tebuthiuron is primarily taken up by the roots and requires soil moisture to move into the root zone. Ensure the soil is adequately watered after application. |
| High Soil Organic Matter or Clay Content | Tebuthiuron can bind to organic matter and clay particles in the soil, reducing its bioavailability.[9] Consider using a soil mix with lower organic matter and clay content for your experiments or increasing the dosage. |
| Plant Species Tolerance | Some plant species are more tolerant to Tebuthiuron than others.[8] Verify the known sensitivity of your plant species to this herbicide. |
| Application Method | Tebuthiuron has limited foliar uptake.[8] Ensure the application is made to the soil for root uptake. |
Issue 2: My experimental results are inconsistent across replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven Application | Ensure that the Tebuthiuron solution is applied evenly to the soil surface of each pot. For dry formulations (granules), distribute them uniformly. |
| Soil Heterogeneity | Use a homogenized soil mix for all replicates to ensure consistent soil properties (organic matter, clay content, pH). |
| Inconsistent Environmental Conditions | Maintain uniform light, temperature, and humidity for all replicates. Variations in these conditions can affect plant growth and herbicide uptake.[10] |
| Variable Plant Material | Use plants of a similar size, age, and developmental stage for all replicates to minimize biological variability. |
Issue 3: All of my plants, including the low-dose treatments, are dying rapidly.
| Possible Cause | Troubleshooting Steps |
| Calculation Error | A decimal point error in your calculations can lead to a much higher concentration than intended. Re-verify all calculations for stock solution and dilutions. |
| Contamination | Ensure that your equipment (pipettes, beakers, etc.) is thoroughly cleaned and free of any residual herbicide from previous experiments. |
| High Plant Sensitivity | The "low dose" you selected may still be above the lethal threshold for your specific plant species. Conduct a wider range-finding study with lower concentrations. |
Data Presentation
Table 1: Chemical and Physical Properties of Tebuthiuron
| Property | Value | Reference |
| Chemical Name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea | [7] |
| CAS Number | 34014-18-1 | [7] |
| Molecular Formula | C₉H₁₆N₄OS | [7] |
| Molecular Weight | 228.32 g/mol | [2] |
| Appearance | Off-white to buff-colored crystalline solid | [6] |
| Water Solubility | 2500 mg/L (at 25°C) | [6][7] |
| Soil Half-life | Highly persistent, can exceed 360 days | [7][9] |
Table 2: Reported GR50/EC50 Values for Tebuthiuron in Various Plant Species
| Plant Species | Endpoint | Value | Reference |
| Japanese brome (Bromus japonicus) | Growth Reduction (GR50) | 0.016 ppmw | [8] |
| Corn (Zea mays 'Gold Rush') | Growth Reduction (GR50) | 0.436 ppmw | [8] |
| Ipomoea grandifolia | 80% Control (GR80) | 1.48 kg a.i. ha⁻¹ | [11] |
| Brachiaria decumbens | 80% Control (GR80) | 1.22 kg a.i. ha⁻¹ | [11] |
| Freshwater Algae | Growth Rate (EC50) | 0.08 - 0.235 mg/L | [1] |
| Floating Macrophytes | Growth Rate (EC50) | 0.08 - 0.235 mg/L | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (ppm) Tebuthiuron Aqueous Stock Solution
-
Materials:
-
Tebuthiuron (analytical grade)
-
Distilled or deionized water
-
Analytical balance
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh 100 mg of Tebuthiuron using an analytical balance.
-
Transfer the Tebuthiuron powder to the 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer.
-
Stir the solution until the Tebuthiuron is completely dissolved.
-
Once dissolved, bring the volume up to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the stock solution in a labeled, sealed container in a cool, dark place.
-
Protocol 2: Conducting a Dose-Response Experiment for Soil-Applied Tebuthiuron
-
Objective: To determine the effect of different concentrations of Tebuthiuron on the growth of a target plant species.
-
Materials:
-
Tebuthiuron stock solution (e.g., 1000 mg/L)
-
Test plant species (uniform seedlings)
-
Pots with drainage holes
-
Homogenized soil mix
-
Graduated cylinders or pipettes
-
Watering can
-
-
Procedure:
-
Experimental Design: Use a completely randomized design with at least 5 concentrations of Tebuthiuron and a control (0 mg/L). Include at least 4-5 replicate pots per treatment.
-
Potting: Fill each pot with a pre-determined and equal amount of the homogenized soil mix.
-
Transplanting: Transplant one healthy, uniform seedling into the center of each pot. Allow the plants to acclimate for 5-7 days.
-
Dosage Calculation and Application:
-
Calculate the volume of stock solution needed to achieve the desired mg/kg concentration in each pot based on the mass of soil per pot.
-
For each treatment level, dilute the calculated volume of stock solution in a fixed amount of water (e.g., 100 mL) to ensure even distribution.
-
Apply the diluted Tebuthiuron solution evenly to the soil surface of each pot. The control pots should receive the same volume of water without Tebuthiuron.
-
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled and uniform environmental conditions (light, temperature, humidity).
-
Data Collection: At pre-determined time intervals (e.g., 7, 14, 21, and 28 days after treatment), assess phytotoxicity by visual scoring (0 = no effect, 100 = plant death) and measure growth parameters such as plant height, leaf number, and shoot fresh/dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) and fit a dose-response curve to calculate parameters like GR50 (the concentration causing a 50% reduction in growth).
-
Mandatory Visualizations
References
- 1. agriculture.gov.au [agriculture.gov.au]
- 2. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Applications of statistical experimental designs to improve statistical inference in weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. alberta.ca [alberta.ca]
- 6. EXTOXNET PIP - TEBUTHIURON [extoxnet.orst.edu]
- 7. Tebuthiuron - Wikipedia [en.wikipedia.org]
- 8. Uptake and Phytotoxicity of Tebuthiuron | Weed Science | Cambridge Core [cambridge.org]
- 9. scielo.br [scielo.br]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. sbcpd.org [sbcpd.org]
Validation & Comparative
A Comparative Analysis of Phenylurea Herbicides: Evaluating 1-Tert-butyl-3-(4-chlorophenyl)urea in the Context of Established Analogs
Phenylurea herbicides are a significant class of chemical compounds used to control a broad spectrum of weeds in agriculture.[1] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[2] This guide will delve into the specifics of this mechanism and present comparative data for prominent phenylurea herbicides such as Diuron, Linuron, Monuron, and Isoproturon, which share a common structural backbone with 1-Tert-butyl-3-(4-chlorophenyl)urea.
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides disrupt the photosynthetic electron transport chain in plants.[2] They achieve this by binding to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3] Specifically, they occupy the QB binding site on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor.[4] This interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species and ultimately, cell death.[5] The binding is facilitated by hydrogen bonds with key amino acid residues in the D1 protein, such as serine 264 and histidine 215.[4][6]
The following diagram illustrates the inhibition of the photosynthetic electron transport chain by phenylurea herbicides.
Caption: Figure 1. Phenylurea herbicides competitively inhibit the binding of plastoquinone at the QB site on the D1 protein of Photosystem II, blocking electron transport.
Quantitative Performance of Phenylurea Herbicides
The herbicidal efficacy of phenylurea compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit a biological process, such as algal growth, by 50%. The following table summarizes the IC50 values for several common phenylurea herbicides against the green alga Chlorella vulgaris, a model organism for studying herbicidal effects on photosynthesis.
| Herbicide | Chemical Structure | IC50 (µM) on Chlorella vulgaris (96h) | Reference |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 0.03 - 0.2 | [1] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 0.05 - 0.3 | [7] |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | 0.2 - 1.0 | [8] |
| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | 0.199 | [1] |
| This compound | This compound | No experimental data available | - |
Note: The range of IC50 values can be attributed to variations in experimental conditions.
Structure-Activity Relationship (SAR) and Predicted Efficacy of this compound
Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have shown that their biological activity is significantly influenced by the nature and position of substituents on the phenyl ring and the urea nitrogen atoms.[9][10]
-
Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as chlorine at the para- (4) and meta- (3) positions of the phenyl ring, generally enhances herbicidal activity. This is evident in the high potency of Diuron and Linuron, which both contain a 3,4-dichloro substitution. This compound possesses a single chloro group at the 4-position, similar to Monuron.
-
Urea Nitrogen Substitution: The substituents on the terminal nitrogen of the urea moiety also play a crucial role. Small alkyl groups, like the two methyl groups in Diuron and Monuron, are common in active compounds. In the case of this compound, one nitrogen is substituted with a bulky tert-butyl group. The presence of this larger alkyl group could influence its binding affinity to the D1 protein, potentially leading to a different efficacy profile compared to dimethylated analogs. While some studies have explored various alkyl substitutions, specific data for the tert-butyl group in this configuration is lacking.
Based on these SAR principles, it can be hypothesized that this compound would exhibit herbicidal activity due to the presence of the 4-chlorophenylurea pharmacophore. However, the steric bulk of the tert-butyl group might modulate its binding efficiency within the QB pocket of the D1 protein, possibly resulting in a lower potency compared to Diuron or Linuron.
Experimental Protocols
The determination of the herbicidal activity of phenylurea compounds typically involves standardized bioassays. Below is a generalized protocol for assessing the inhibitory effect on algal growth.
Experimental Workflow: Algal Growth Inhibition Assay
Caption: Figure 2. A typical experimental workflow for determining the IC50 values of herbicides on algal cultures.
Detailed Methodology: Inhibition of Photosystem II Electron Transport
A common method to directly measure the inhibition of PSII is by monitoring chlorophyll fluorescence.[11]
-
Plant Material: Thylakoid membranes are isolated from young, healthy leaves (e.g., pea or spinach).
-
Reaction Medium: A buffered solution containing the isolated thylakoids and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is prepared.
-
Herbicide Treatment: Various concentrations of the phenylurea herbicide are added to the reaction medium.
-
Measurement: The mixture is illuminated, and the rate of photoreduction of DCPIP is measured spectrophotometrically. The inhibition of this rate in the presence of the herbicide is a direct measure of the inhibition of PSII electron transport.[4]
-
Data Analysis: The concentration of the herbicide that causes 50% inhibition of the electron transport rate (I50) is calculated.
Conclusion
While the absence of direct experimental data for this compound prevents a definitive quantitative comparison, the established knowledge of phenylurea herbicides provides a strong framework for its evaluation. The presence of the 4-chlorophenylurea moiety suggests it will act as a Photosystem II inhibitor. However, the bulky tert-butyl group is a key structural variant that differentiates it from highly potent, dimethylated analogs like Diuron. It is plausible that this structural feature could decrease its binding affinity to the D1 protein, potentially resulting in a lower herbicidal efficacy. Further experimental investigation is warranted to precisely determine the herbicidal profile of this compound and its potential applications in weed management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-TERT-BUTYL-3-(4-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(3-Bromo-4-chlorophenyl)-3-tert-butylurea | C11H14BrClN2O | CID 80091025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 9. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Anilinophenyl)-3-(4-tert-butylphenyl)urea | C23H25N3O | CID 108884823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpa.gov [bpa.gov]
comparative analysis of 1-Tert-butyl-3-(4-chlorophenyl)urea and Diuron
A Comparative Analysis of 1-Tert-butyl-3-(4-chlorophenyl)urea and Diuron for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the well-characterized herbicide Diuron and the lesser-known compound this compound. Due to a lack of available experimental data for this compound, this comparison is primarily based on the extensive data for Diuron and the general properties of phenylurea herbicides, the chemical class to which both compounds belong.
Introduction
Diuron is a widely used phenylurea herbicide effective against a broad spectrum of annual and perennial broadleaf and grassy weeds.[1] It is utilized in both agricultural and non-agricultural settings for pre-emergent and post-emergent weed control.[2] Its mechanism of action involves the inhibition of photosynthesis.[3][4] this compound shares the same core phenylurea structure as Diuron, suggesting a similar mode of action. However, to the best of our knowledge, its biological activity has not been extensively reported in scientific literature.
Structural and Physicochemical Properties
A direct comparison of the physicochemical properties is limited by the absence of experimental data for this compound. The table below summarizes the available information for Diuron.
| Property | This compound | Diuron |
| Chemical Structure | (Structure not available in search results) | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |
| Molecular Formula | C11H15ClN2O | C9H10Cl2N2O |
| Molecular Weight | 226.70 g/mol | 233.09 g/mol [1] |
| Appearance | Not Available | White, crystalline, odorless solid[3] |
| Melting Point | Not Available | 158-159 °C[1] |
| Water Solubility | Not Available | 42 mg/L at 25°C[5] |
| LogP | Not Available | 2.85 |
Mechanism of Action
Phenylurea herbicides, including Diuron, are known to be potent inhibitors of photosynthesis.[1][4] They specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[6][7]
These herbicides bind to the D1 protein within the PSII complex, at the binding site for plastoquinone (QB).[7][8] This binding event blocks the electron flow from the primary electron acceptor (QA) to QB, thereby interrupting the entire photosynthetic process.[8] The inhibition of electron transport leads to a halt in ATP and NADPH production, which are essential for carbon fixation.[7] The subsequent build-up of highly reactive oxygen species also causes lipid peroxidation and membrane damage, leading to cellular leakage and, ultimately, plant death.[6][7]
Given its structural similarity to Diuron, it is highly probable that this compound also acts as a Photosystem II inhibitor with the same mechanism of action.
Caption: Mechanism of action of phenylurea herbicides.
Performance Data
Quantitative performance data for this compound is not available in the reviewed literature. The following table presents toxicity data for Diuron.
| Parameter | This compound | Diuron |
| Acute Oral LD50 (rat) | Not Available | 3400 mg/kg[3] |
| Acute Dermal LD50 (rabbit) | Not Available | > 5000 mg/kg |
| Aquatic Toxicity (LC50, fish) | Not Available | 3.5 mg/L (96h) |
Experimental Protocols
To enable a direct comparison of the herbicidal activity of these two compounds, the following experimental protocols are provided.
Hill Reaction Inhibition Assay
This assay measures the inhibition of Photosystem II activity by observing the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
Ice-cold suspension buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)
-
DCPIP solution (0.1 mM)
-
Test compounds (this compound and Diuron) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in ice-cold suspension buffer.
-
-
Assay:
-
Prepare a series of dilutions of the test compounds.
-
In a cuvette, mix the chloroplast suspension, DCPIP solution, and a specific concentration of the test compound. A control cuvette should contain the solvent only.
-
Expose the cuvettes to a light source.
-
Measure the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to its colorless form.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the test compounds.
-
Determine the concentration of each compound that causes 50% inhibition of the Hill reaction (IC50).
-
Determination of IC50 (Half-maximal Inhibitory Concentration)
This protocol determines the concentration of a herbicide required to inhibit a biological process, such as plant growth, by 50%.
Materials:
-
Seeds of a target plant species (e.g., Arabidopsis thaliana or a common weed species)
-
Agar medium
-
Petri dishes
-
Test compounds dissolved in a suitable solvent
-
Growth chamber with controlled light and temperature
Procedure:
-
Plate Preparation:
-
Prepare agar medium and autoclave.
-
While the agar is still molten, add the test compounds at various concentrations. A control plate should contain the solvent only.
-
Pour the agar into Petri dishes and allow them to solidify.
-
-
Seed Plating:
-
Sterilize the seeds and place them on the surface of the agar plates.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), measure a relevant growth parameter, such as root length or germination rate.
-
-
Data Analysis:
-
Plot the measured growth parameter against the logarithm of the herbicide concentration.
-
Fit the data to a dose-response curve and calculate the IC50 value.[9]
-
Caption: Experimental workflow for comparative analysis.
Conclusion
Diuron is a well-documented phenylurea herbicide with a clear mechanism of action as a Photosystem II inhibitor. While this compound shares the same core chemical structure, suggesting a similar mode of action, there is a significant lack of publicly available experimental data to confirm its biological activity and performance. The provided experimental protocols offer a framework for conducting a direct comparative analysis of these two compounds. Such research would be valuable in determining the potential of this compound as a herbicide or other bioactive compound and understanding the structure-activity relationships within the phenylurea class of chemicals.
References
- 1. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 2. envirolink.govt.nz [envirolink.govt.nz]
- 3. Phenylurea herbicides [nies.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
Phenylurea Herbicides vs. Natural Alternatives: A Comparative Guide to Efficacy and Action
For researchers, scientists, and professionals in drug and herbicide development, understanding the efficacy and mechanisms of different herbicidal compounds is paramount. This guide provides a comparative analysis of phenylurea herbicides, a prominent class of synthetic herbicides, against rising natural alternatives. We will focus on the efficacy of the phenylurea herbicide Diuron and compare it with non-synthetic counterparts such as pelargonic acid, acetic acid, and clove oil, supported by experimental data.
Efficacy of Phenylurea Herbicides: A Look at Diuron
Phenylurea herbicides, such as Diuron, are widely used for their effectiveness in controlling a broad spectrum of weeds. Their primary mode of action is the inhibition of photosynthesis.
Table 1: Efficacy of Diuron on Various Weed Species
| Plant Species | Application Rate | Efficacy (% Weed Control) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | 1.2 kg ai/ha (PRE) | 95 | [1] |
| Chenopodium album (Common Lambsquarters) | 1.2 kg ai/ha (PRE) | 92 | [1] |
| Digitaria sanguinalis (Large Crabgrass) | 1.6 kg ai/ha (PRE) | 88 | [2] |
| Broadleaf Weeds (general) | 0.8 - 1.6 kg ai/ha (POST) | 75-86 | [3] |
| Grassy Weeds (general) | 1.6 - 3.2 quarts/acre | Effective control of emerging weeds | [3] |
PRE: Pre-emergence, POST: Post-emergence, ai: active ingredient
Natural Alternatives: Efficacy of Pelargonic Acid, Acetic Acid, and Clove Oil
In the quest for more environmentally benign weed management strategies, several natural compounds have emerged as potential herbicides. These are typically contact herbicides, causing rapid desiccation of plant tissues.
Table 2: Efficacy of Natural Herbicides on Various Weed Species
| Herbicide | Plant Species | Application Rate/Concentration | Efficacy (% Weed Control/Biomass Reduction) | Reference |
| Pelargonic Acid | Abutilon theophrasti (Velvetleaf) | 10,880 g ai/ha | ~60% survival, ~80% biomass reduction | [4] |
| Solanum nigrum (Black Nightshade) | 10,880 g ai/ha | ~30% survival, ~90% biomass reduction | [4] | |
| Lolium rigidum (Ryegrass) | 10,880 g ai/ha | ~90% survival, ~40% biomass reduction | [4] | |
| Cirsium arvense (Canada Thistle) | 680 g/L | 24% reduction in plant coverage (initial ramet size 5 cm) | [5] | |
| Acetic Acid | Broadleaf Weeds (general) | 20% solution | 84-100% | [6][7] |
| Grass Weeds (general) | 20% solution | 44-63% | [6] | |
| Amaranthus spp. (Pigweed) | 10-20% solution | 80-100% (on smaller weeds) | [8] | |
| Clove Oil | Cover crops (legumes and grasses) | 2 quarts/acre | Nearly complete kill after 7 days | [9] |
| Broadleaf and Grass Weeds | 3.4% v/v mixture | Potato yield losses were insignificant | [10] |
Comparative Analysis
-
Spectrum of Control: Phenylurea herbicides like Diuron generally offer a broader spectrum of control against both broadleaf and grassy weeds with residual soil activity.[1] Natural herbicides are often more effective on young, annual broadleaf weeds and may have limited efficacy against grasses and perennial weeds.[5][6]
-
Mode of Action: Phenylurea herbicides act systemically by inhibiting a fundamental metabolic process (photosynthesis), leading to the slow starvation and death of the plant.[11] Natural contact herbicides cause rapid "burn-down" of foliage by disrupting cell membranes, but they often do not affect the root system, leading to potential regrowth of perennial weeds.[5][8]
-
Application and Persistence: Phenylurea herbicides can be effective as both pre-emergence and post-emergence treatments and can persist in the soil, providing longer-lasting weed control.[1] Natural herbicides are applied post-emergence and have no soil activity, requiring more frequent applications for sustained weed management.[8]
Experimental Protocols
General Protocol for Herbicide Efficacy Field Trial (Post-Emergence)
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of post-emergence herbicides. Specific details may need to be adapted based on the target weed species, crop, and environmental conditions.
1. Site Selection and Preparation:
- Select a field with a uniform and sufficiently high population of the target weed species.
- Prepare the seedbed according to standard agricultural practices for the intended crop (if any).
- Divide the field into individual plots of a standardized size (e.g., 2 x 10 meters).[12]
- Arrange the plots in a randomized complete block design with a minimum of four replications.[12]
2. Herbicide Preparation and Application:
- Prepare herbicide solutions according to the manufacturer's instructions for the desired application rates.
- Include an untreated control and, if possible, a standard commercial herbicide for comparison.
- Apply the herbicides using a calibrated backpack or bicycle-type sprayer equipped with appropriate nozzles to ensure uniform coverage.[12]
- Record environmental conditions at the time of application (temperature, humidity, wind speed).
- Apply treatments when weeds are at the specified growth stage (e.g., 2-3 leaf stage).[13]
3. Data Collection:
- Assess weed control at predetermined intervals after treatment (e.g., 7, 14, and 28 days).[13]
- Visual assessment of weed control is a common method, using a rating scale (e.g., 0% = no control, 100% = complete kill).
- For more quantitative data, measure weed biomass by harvesting the above-ground plant material from a defined area within each plot. Dry the biomass to a constant weight.
- Assess crop injury (phytotoxicity) visually using a similar rating scale.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
- If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare individual treatment means.
Signaling Pathways and Mechanisms of Action
Phenylurea Herbicides: Inhibition of Photosystem II
Phenylurea herbicides, including Diuron, act by blocking the electron transport chain in Photosystem II (PSII) of the chloroplasts.[11] They bind to the D1 protein, specifically at the QB binding site, thereby preventing the binding of plastoquinone.[14] This blockage halts the flow of electrons, leading to an accumulation of reactive oxygen species and ultimately causing photo-oxidative damage and cell death.[11]
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 3. cdms.net [cdms.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 6. Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy | Webber III | Journal of Agricultural Science | CCSE [ccsenet.org]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Preliminary Trial of Clove Oil-Based Herbicide for Cover Crop Termination in Organic Farming – Maryland Agronomy News [blog.umd.edu]
- 10. The Potential Use of Vinegar and a Clove Oil Herbicide for Weed Control in Sweet Corn, Potato, and Onion | Weed Technology | Cambridge Core [cambridge.org]
- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. mdpi.com [mdpi.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Cross-Reactivity of Urea-Based Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and specificity of the soluble epoxide hydrolase (sEH) inhibitor, 1-Tert-butyl-3-(4-chlorophenyl)urea, with other notable sEH inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies and to provide context for the interpretation of experimental results.
Introduction to Soluble Epoxide Hydrolase and its Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain.[3][4]
Urea-based compounds have been extensively investigated as potent inhibitors of sEH.[5][6] This guide focuses on this compound and compares its performance with other well-characterized sEH inhibitors: trans-AUCB, GSK2256294A, AR9281, and TPPU.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of the selected sEH inhibitors against human, mouse, and rat sEH. A lower IC50 value indicates a higher potency.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors
| Compound | Human sEH (nM) | Mouse sEH (nM) | Rat sEH (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| trans-AUCB | 1.3[7] | 8[7] | 8[7] |
| GSK2256294A | 0.027[8] | 0.189[8] | 0.061[8] |
| AR9281 | ~20 (inhibition at 100nM) | Data Not Available | Data Not Available |
| TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | 0.7 | 1.9 | 4.8 |
Specificity and Cross-Reactivity Profiles
The ideal pharmacological tool is highly specific for its intended target. The following sections detail the known cross-reactivity of the compared sEH inhibitors.
This compound
Specific cross-reactivity data for this compound against a broad panel of targets are not currently available in the public literature.
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)
A study screened TPPU against a panel of 40 human kinases, revealing off-target activity.[9]
Table 2: Cross-Reactivity of TPPU against a Human Kinase Panel
| Off-Target | IC50 (nM) | Notes |
| p38β MAPK | 270[9] | Potent off-target inhibition. |
| p38γ MAPK | 890[9] | Moderate off-target inhibition. |
| GSK-3β | >10,000[10] | Weak inhibition. |
| AMPKA2 | >10,000[10] | Weak inhibition. |
| CK1α1 | >10,000[10] | Weak inhibition. |
This finding indicates that while TPPU is a potent sEH inhibitor, it also exhibits activity against specific members of the MAPK family, which should be considered when interpreting experimental data.
trans-AUCB, GSK2256294A, and AR9281
Comprehensive public data from broad cross-reactivity panels for these compounds are limited. However, some information on their selectivity is available:
-
trans-AUCB : Described as a selective sEH inhibitor.[7] One study showed that at a high concentration (10 µM), it did not inhibit microsomal epoxide hydrolase (mEH).[11]
-
GSK2256294A : Stated to be a potent and selective sEH inhibitor.[8] It was reportedly tested against a large panel of enzymes, receptors, and ion channels with no significant off-target effects mentioned.[4]
-
AR9281 : Described as a potent and selective inhibitor of sEH.[12]
Signaling Pathways
The primary signaling pathway affected by these inhibitors is the arachidonic acid cascade, specifically the branch involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.
Experimental Protocols
Fluorometric Assay for sEH Inhibition
This protocol is a common method for determining the in vitro potency of sEH inhibitors.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution of the test compound in assay buffer.
-
Dilute recombinant human sEH enzyme to the desired concentration in assay buffer (e.g., 25 mM Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Prepare the fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compounds.
-
Add the diluted sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence (excitation ~330 nm, emission ~465 nm) using a microplate reader. Readings can be taken kinetically over a period of time or as a single endpoint measurement.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Radiometric Kinase Inhibition Assay for Cross-Reactivity Screening
This protocol is a standard method for assessing the off-target effects of a compound against a panel of protein kinases.[5][13]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
For each kinase to be tested, prepare a reaction mix containing the kinase, its specific substrate (peptide or protein), and reaction buffer (typically containing MgCl2 and DTT).
-
Prepare a solution of ATP containing a known amount of radiolabeled [γ-32P]ATP.
-
-
Assay Procedure:
-
In a microplate, combine the kinase/substrate mix with the inhibitor dilutions.
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a portion of each reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.
-
-
Data Analysis:
-
Quantify the amount of radioactivity incorporated into the substrate on the filter mat using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value for any significant inhibition observed.
-
Conclusion
References
- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Technology [nanosyn.com]
- 4. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Weed Control: A Comparative Analysis of 1-Tert-butyl-3-(4-chlorophenyl)urea Alternatives
For researchers and scientists at the forefront of agricultural innovation, the quest for effective and selective herbicides is a continuous endeavor. This guide provides a comprehensive comparison of alternatives to 1-Tert-butyl-3-(4-chlorophenyl)urea, a phenylurea herbicide commonly known as tebuthiuron, for broadleaf weed control. By examining herbicides with different modes of action, this report offers valuable insights into their relative performance, supported by available experimental data.
This publication delves into a comparative analysis of various herbicide classes, including other Photosystem II (PSII) inhibitors, Acetolactate Synthase (ALS) inhibitors, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The data presented is collated from a range of scientific studies to provide a structured overview of their efficacy on key weed species, recommended application rates, and crop safety profiles.
Performance Comparison of Herbicides
The following tables summarize the quantitative data on the weed control efficacy of this compound (Tebuthiuron) and its alternatives. Efficacy is presented as the percentage of weed control observed in various studies.
Photosystem II (PSII) Inhibitors
Herbicides in this class, including phenylureas and triazines, act by blocking electron transport in photosystem II, leading to the inhibition of photosynthesis.
| Herbicide | Active Ingredient | Mode of Action | Application Rate (kg a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Crop Safety Notes |
| Tebuthiuron | This compound | PSII Inhibitor | 0.5 - 2.0 | 85-100 | 80-95 | Good tolerance in sugarcane and non-crop areas. Potential for carryover and injury to rotational crops. |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | PSII Inhibitor | 0.8 - 3.2 | 90-100[1][2] | 85-98 | Widely used in cotton, sugarcane, and citrus. Can cause injury to some crops if not applied correctly. |
| Hexazinone | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | PSII Inhibitor | 0.5 - 2.0 | 80-95 | 75-90 | Effective on a broad spectrum of weeds in forestry and non-crop areas. Can be mobile in soil. |
Acetolactate Synthase (ALS) Inhibitors
This class of herbicides inhibits the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.
| Herbicide | Active Ingredient | Mode of Action | Application Rate (kg a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Crop Safety Notes |
| Nicosulfuron | 2-((((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide | ALS Inhibitor | 0.03 - 0.06 | 90-100[3][4][5][6] | 95-100[3][4][5][6] | Excellent selectivity in corn. Some weed populations have developed resistance. |
| Imazapyr | (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid | ALS Inhibitor | 0.25 - 1.5 | 85-95[7][8] | 80-90[7][8] | Broad-spectrum, non-selective herbicide used in non-crop areas and for forestry site preparation. |
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
HPPD inhibitors disrupt the synthesis of carotenoids, leading to the bleaching of new growth and eventual plant death.
| Herbicide | Active Ingredient | Mode of Action | Application Rate (kg a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Crop Safety Notes |
| Mesotrione | 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione | HPPD Inhibitor | 0.1 - 0.24 | 95-100[9][10][11] | 98-100[9][10][11] | Excellent safety in corn. Can be used for pre- and post-emergence weed control. |
Experimental Protocols
To ensure the reproducibility and validity of herbicide efficacy studies, detailed experimental protocols are essential. Below are representative methodologies for greenhouse and field trials.
Greenhouse Herbicide Efficacy Trial Protocol
Objective: To evaluate the pre-emergence herbicidal activity of test compounds on selected weed species.
1. Plant Material and Growth Conditions:
- Weed seeds (e.g., Amaranthus retroflexus, Chenopodium album) are sown in pots (10 cm diameter) filled with a sterilized sandy loam soil mix.
- Pots are placed in a greenhouse maintained at 25/20°C (day/night) with a 16-hour photoperiod.
- Watering is done as needed to maintain adequate soil moisture.
2. Herbicide Application:
- Herbicides are applied pre-emergence within 24 hours of sowing.
- A laboratory track sprayer is used to deliver a spray volume of 200 L/ha at a pressure of 200 kPa.
- A range of doses for each herbicide is applied to establish a dose-response curve. An untreated control is included.
3. Data Collection and Analysis:
- Weed control is visually assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).
- At 21 DAT, the above-ground biomass of the weeds is harvested, dried in an oven at 70°C for 48 hours, and the dry weight is recorded.
- Data are analyzed using analysis of variance (ANOVA), and dose-response curves are fitted using a four-parameter logistic model to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).
Field Herbicide Efficacy Trial Protocol
Objective: To evaluate the efficacy and crop safety of herbicides under field conditions.
1. Experimental Design and Site Characteristics:
- The trial is established as a randomized complete block design with four replications.
- The experimental site has a known history of uniform weed infestation. Soil type, organic matter content, and pH are recorded.
- Plot size is typically 3 m x 10 m.
2. Herbicide Application:
- Herbicides are applied at the recommended growth stage of the crop and weeds using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a spray volume of 200 L/ha at a pressure of 200 kPa.
- Treatments include the test herbicides at various rates, a standard herbicide for comparison, and an untreated control.
3. Data Collection and Analysis:
- Weed control is visually assessed at 14, 28, and 56 DAT for each weed species present, using a 0% to 100% scale.
- Crop injury (phytotoxicity) is visually assessed at the same intervals, noting any stunting, chlorosis, or necrosis.
- Weed density and biomass are determined at a specified time point by counting and harvesting weeds from a 1 m² quadrat in each plot.
- Crop yield is determined at maturity by harvesting the central rows of each plot.
- All data are subjected to ANOVA, and means are separated using a suitable test (e.g., Tukey's HSD at P ≤ 0.05).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of Photosystem II inhibition by this compound.
Figure 2: A generalized experimental workflow for conducting a comparative herbicide efficacy trial.
Conclusion
The selection of an appropriate herbicide requires a thorough understanding of its efficacy on target weeds, its safety on the desired crop, and its mode of action to manage and prevent the development of herbicide resistance. While this compound is an effective herbicide for certain applications, a variety of alternatives with different modes of action offer comparable or, in some cases, superior performance. Herbicides such as diuron, hexazinone, nicosulfuron, imazapyr, and mesotrione present viable options for integrated weed management programs. The choice of a specific alternative will depend on the crop, the weed spectrum, and the need to rotate herbicide modes of action. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions and to design further studies to optimize weed control strategies.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. isws.org.in [isws.org.in]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Effect of Nicosulfuron Rate, Adjuvant, and Weed Size on Annual Weed Control in Corn (Zea mays) | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. onlinepubs.trb.org [onlinepubs.trb.org]
- 8. acconsensus.org [acconsensus.org]
- 9. researchgate.net [researchgate.net]
- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
Designing Robust Controls for 1-Tert-butyl-3-(4-chlorophenyl)urea Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing experiments with 1-Tert-butyl-3-(4-chlorophenyl)urea, a compound belonging to the versatile phenylurea class. Given that phenylurea derivatives exhibit a wide range of biological activities—from inhibiting photosynthesis to modulating key signaling pathways in mammalian cells—the selection of appropriate controls is paramount for generating reliable and interpretable data. This document outlines positive and negative controls for distinct experimental contexts, complete with detailed protocols and pathway diagrams to support rigorous scientific inquiry.
The central challenge in designing controls for this compound is its potential for multiple mechanisms of action. The appropriate controls are therefore entirely dependent on the biological system under investigation. This guide is structured into three common experimental scenarios for phenylurea compounds.
Scenario 1: Photosynthesis Inhibition in Plant or Algal Systems
In plant biology and ecotoxicology, phenylurea compounds are well-known inhibitors of photosystem II (PSII), where they block the electron transport chain and inhibit photosynthesis.[1][2][3]
Control Selection and Rationale
A proper experimental setup to test the effect of this compound on photosynthesis should include the following controls:
| Control Type | Compound/Treatment | Rationale |
| Positive Control | Diuron (DCMU) | A well-characterized and potent phenylurea herbicide that acts as a specific inhibitor of photosystem II.[1][3][4] It provides a benchmark for the expected inhibitory effect. |
| Negative Control | Vehicle (e.g., DMSO, Ethanol) | The solvent used to dissolve the test compound. This control accounts for any effects of the solvent on the biological system. |
| Negative Control (Compound) | Structurally similar, inactive analog | An ideal negative control would be a molecule with high structural similarity to this compound but lacking the chemical moieties essential for PSII inhibition. For example, a compound where the chlorine is replaced with a methyl group might show reduced or no activity. Verifying the inactivity of such a compound in the specific assay is crucial. |
Experimental Protocol: Chlorophyll a Fluorescence Measurement
This protocol measures the efficiency of PSII and is a sensitive indicator of photosynthetic inhibition.
-
Sample Preparation: Dark-adapt plant leaves or algal cultures for a minimum of 20 minutes.
-
Treatment Application: Apply this compound, Diuron (positive control), and the vehicle (negative control) at the desired concentrations.
-
Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure key fluorescence parameters.
-
F₀: Measure the minimum fluorescence level by applying a weak measuring light to the dark-adapted sample.
-
Fₘ: Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence.
-
-
Calculation: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .
-
Data Analysis: A decrease in the Fᵥ/Fₘ ratio in treated samples compared to the vehicle control indicates inhibition of PSII. The effect of this compound can be compared directly to that of Diuron.
Scenario 2: PI3K/Akt/mTOR Pathway Modulation in Mammalian Cells
Phenylurea derivatives have been investigated as inhibitors of signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5][6]
Control Selection and Rationale
For experiments investigating the impact on the PI3K/Akt/mTOR pathway, the following controls are recommended:
| Control Type | Compound/Treatment | Rationale |
| Positive Control | Wortmannin or LY294002 | Wortmannin is a potent, covalent, and non-specific inhibitor of PI3K.[7][8][9] It reliably blocks the downstream phosphorylation of Akt, providing a strong positive control for pathway inhibition. |
| Negative Control | Vehicle (e.g., DMSO) | The solvent for the test compound, used to control for any non-specific effects on the cells. |
| Negative Control (Compound) | Inactive Wortmannin Analog or Structurally Related Inactive Phenylurea | An inactive analog of the positive control, if available, can be used. Alternatively, a phenylurea compound structurally related to the test compound but shown to be inactive against the PI3K/Akt pathway in preliminary screens would be a suitable negative control. |
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
This protocol assesses the phosphorylation status of Akt, a key downstream node in the PI3K pathway.
-
Cell Culture and Treatment: Plate mammalian cells (e.g., MCF-7, PC-3) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours, then treat with this compound, Wortmannin, and vehicle for the desired time. Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Normalize the phospho-Akt signal to total Akt or a loading control (e.g., β-actin) to determine the relative inhibition caused by the compounds.
Scenario 3: G-Protein Coupled Receptor (GPCR) Modulation in a Cellular Context
Certain phenylurea derivatives have been identified as modulators of GPCRs, such as the cannabinoid type-1 (CB1) receptor.[10] These receptors often signal through changes in intracellular cyclic AMP (cAMP) levels.
Control Selection and Rationale
When investigating GPCR activity, the following controls are essential:
| Control Type | Compound/Treatment | Rationale |
| Positive Control | CP55,940 (for CB1 agonism) | A potent and well-characterized synthetic cannabinoid agonist that activates CB1 receptors, leading to a measurable downstream effect (e.g., inhibition of adenylyl cyclase and a decrease in cAMP).[11][12] |
| Negative Control | Vehicle (e.g., DMSO) | The solvent used for the test compound. |
| Negative Control (Compound) | Structurally similar, inactive analog | A compound with a similar phenylurea scaffold that has been shown to have no effect on the target GPCR. For example, a study on phenethylurea analogs found that a 4-tert-butyl analog was completely inactive in cAMP and [³⁵S]GTPγS assays.[10] |
Experimental Protocol: cAMP Assay
This protocol measures changes in intracellular cAMP levels following GPCR activation.
-
Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO-CB1).
-
Treatment: Pre-treat cells with the test compound, positive control (CP55,940), or negative controls.
-
Stimulation: Add an adenylyl cyclase stimulator, such as Forskolin, to all wells except the basal control. This will increase cAMP levels. An active Gαi-coupled receptor agonist (like CP55,940) will counteract this effect.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: A decrease in the Forskolin-stimulated cAMP levels in the presence of the test compound suggests agonistic activity at a Gαi-coupled receptor. The effect can be compared to the positive control.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the biological context, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for experiments involving test compounds and controls.
Caption: The inhibitory action of phenylureas on the photosynthetic electron transport chain.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a test compound or positive control.
Caption: Mechanism of Gαi-coupled GPCR signaling and the points of intervention by agonists and stimulators.
References
- 1. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. Wortmannin, an inhibitor of phosphatidylinositol kinases, blocks the MgATP-dependent recovery of Kir6.2/SUR2A channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the cannabinoid receptor agonist CP-55,940 on incentive salience attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
Comparative Analysis of 1-Tert-butyl-3-(4-chlorophenyl)urea and Alternative Cannabinoid Type-1 Receptor Modulators
A detailed guide for researchers, scientists, and drug development professionals on the molecular targets and comparative efficacy of 1-Tert-butyl-3-(4-chlorophenyl)urea, a putative modulator of the Cannabinoid Type-1 (CB1) receptor. This document provides a comparative analysis with other known CB1 receptor modulators, supported by experimental data and detailed protocols.
Introduction
The Cannabinoid Type-1 (CB1) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of pathological conditions.[1] Diarylurea compounds have emerged as a significant class of allosteric modulators for the CB1 receptor.[1] This guide focuses on this compound, a member of this class, and compares its activity with other well-characterized CB1 receptor modulators. These alternatives include PSNCBAM-1, another diarylurea negative allosteric modulator (NAM); Org27569, an indole-based NAM; and Rimonabant, an orthosteric inverse agonist.
While direct quantitative experimental data for this compound is limited in publicly available literature, data from closely related analogs suggest its activity profile. A study on a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which shares the core diarylurea structure, found that the 4-tert-butyl analog was inactive in cAMP and GTPγS functional assays at concentrations up to 31.6 μM.[2] This suggests that this compound may also exhibit low potency as a CB1 receptor modulator.
Molecular Target: Cannabinoid Type-1 (CB1) Receptor
The primary molecular target for this compound and its analogs is the CB1 receptor.[1] These compounds function as negative allosteric modulators (NAMs). Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor.[2] As NAMs, they reduce the efficacy of the orthosteric agonist, such as anandamide or the synthetic agonist CP55,940, without directly competing for the agonist binding site.[1]
Comparative Data of CB1 Receptor Modulators
The following tables summarize the quantitative data for this compound (based on its phenethyl analog), PSNCBAM-1, Org27569, and Rimonabant, providing a comparative overview of their performance in key in vitro assays.
Table 1: Functional Potency of CB1 Receptor Modulators
| Compound | Class | Assay Type | Agonist | IC50 / pIC50 | Reference |
| 1-(4-tert-butylphenyl)ethyl-3-(4-chlorophenyl)urea (Analog) | Diarylurea NAM | cAMP & GTPγS | CP55,940 | pIC50 < 5 (inactive up to 31.6 μM) | [2] |
| PSNCBAM-1 | Diarylurea NAM | Calcium Mobilization | CP55,940 | IC50 = 32.5 nM | [1] |
| Org27569 | Indole NAM | GTPγS | CP55,940 | Antagonized agonist effect | [2] |
| Rimonabant | Orthosteric Inverse Agonist | Not Applicable | Not Applicable | Not Applicable | [3] |
Table 2: Binding Affinity of CB1 Receptor Modulators
| Compound | Class | Radioligand | Ki | Reference |
| This compound | Diarylurea NAM | Data not available | Data not available | |
| PSNCBAM-1 | Diarylurea NAM | [3H]CP55,940 | Enhances binding | [1] |
| Org27569 | Indole NAM | [3H]CP55,940 | Enhances binding | [2] |
| Rimonabant | Orthosteric Inverse Agonist | [3H]SR141716A | Ki = 2 nM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing CB1 receptor modulators.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing CB1 Modulators.
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the CB1 receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Membranes from cells expressing the human CB1 receptor.
-
[3H]CP55,940 (radioligand).
-
Test compound (this compound or alternatives).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, cell membranes, [3H]CP55,940 (at a concentration near its Kd), and the test compound or control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.
-
cAMP Functional Assay
This assay measures the ability of the test compound to modulate the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of CB1 receptor activation.
-
Materials:
-
Cells expressing the human CB1 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and plates.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a combination of forskolin and a fixed concentration of the CB1 agonist (typically EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Determine the IC50 of the test compound by plotting the inhibition of the agonist-induced response against the compound concentration.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Membranes from cells expressing the human CB1 receptor.
-
[35S]GTPγS.
-
GDP.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, [35S]GTPγS, the CB1 agonist (at a fixed concentration), and the test compound or control.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 of the test compound by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
-
References
- 1. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structure-Activity Relationship of 1-Tert-butyl-3-(4-chlorophenyl)urea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 1-tert-butyl-3-(4-chlorophenyl)urea. The information is compiled from various studies investigating the antiproliferative and kinase inhibitory activities of substituted urea and thiourea derivatives. While a comprehensive SAR study on a systematic series of this compound analogs is not available in the public domain, this guide synthesizes data from related compounds to elucidate key structural determinants for biological activity.
Data Presentation: Comparative Biological Activity of Urea Analogs
The following table summarizes the biological activity of various urea and thiourea analogs, highlighting the influence of different substituents on their cytotoxic effects against several cancer cell lines. The data is extracted from multiple independent studies and presented to facilitate a comparative understanding of the SAR.
| Compound ID | Core Structure Modification | Substituent R1 | Substituent R2 | Cell Line | Activity (IC50/pIC50) | Reference |
| 1 | 1-(Aryl)-3-(Aryl)urea | 4-chloro-3-(trifluoromethyl)phenyl | 1-(3-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl | HepG2 | IC50: < 25 µM | [1] |
| 2 | 3-(4-chlorophenyl)-1-(phenethyl)urea | 4-chlorophenyl | phenethyl with 4-tert-butyl | hCB1 | pIC50 < 5 (inactive) | [2] |
| 3 | N-benzoyl-N'-phenylthiourea | 4-bromobenzoyl | phenyl | HER2+ Breast Cancer | IC50: 0.54 mM | [3] |
| 4 | N-benzoylurea | 4-(tert-butyl)benzoyl | - | HER2+ Breast Cancer | IC50: 0.61 mM | [3] |
| 5 | 1,3-disubstituted thiourea | 3-(trifluoromethyl)phenyl | 3,4-dichlorophenyl | SW480 | IC50: 1.5 µM | [4] |
| 6 | 1,3-disubstituted thiourea | 3-(trifluoromethyl)phenyl | 4-chlorophenyl | SW480 | IC50: 10.2 µM | [4] |
Key Observations from SAR Data:
-
The presence of a trifluoromethyl group on the chlorophenyl ring, as seen in compound 1 , appears to be compatible with potent cytotoxic activity.[1]
-
A simple 4-tert-butyl substitution on the phenethyl group of a 3-(4-chlorophenyl)urea scaffold (compound 2 ) resulted in a loss of activity in cannabinoid receptor modulation assays, suggesting that the nature of the biological target is critical.[2]
-
In the context of N-benzoyl(thio)urea derivatives (compounds 3 and 4 ), a 4-bromobenzoyl group on a thiourea backbone showed slightly higher potency than a 4-(tert-butyl)benzoyl group on a urea backbone against HER2-positive breast cancer cells.[3]
-
For 3-(trifluoromethyl)phenylthiourea analogs (compounds 5 and 6 ), di-substitution on the second phenyl ring with electron-withdrawing groups (3,4-dichloro) led to significantly higher cytotoxicity compared to a single chloro substitution.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is a representative method for determining the cytotoxic effects of the urea analogs against cancer cell lines.
1. Cell Preparation:
-
Human cancer cell lines (e.g., HepG2, SW480, HER2-positive breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are made in the culture medium.
-
The culture medium from the wells is replaced with the medium containing different concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. Cell Viability Measurement:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][5]
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of the urea analogs against specific protein kinases.
1. Reagents and Materials:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., radioactive [γ-³²P]ATP and scintillation counter, or phosphospecific antibodies and ELISA/Western blot).
2. Assay Procedure:
-
The kinase reaction is set up in a multi-well plate.
-
The recombinant kinase and the substrate are mixed in the kinase assay buffer.
-
The test compounds at various concentrations are added to the wells. A control with no inhibitor is included.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
3. Detection of Kinase Activity:
-
The reaction is stopped, typically by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be done by:
- Radiometric assay: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
- Immunological methods: Using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody conjugated to an enzyme (ELISA) or a fluorescent probe.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
Many urea-based anticancer agents have been found to exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain urea analogs.
This guide provides a foundational understanding of the SAR of this compound analogs based on currently available data. Further dedicated studies are required to build a more comprehensive and predictive SAR model for this specific chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity and DNA Interaction Studies of a Series of N4,N4-Dimethylated Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Tert-butyl-3-(4-chlorophenyl)urea
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Tert-butyl-3-(4-chlorophenyl)urea, a compound often utilized in herbicide and pesticide research. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Overview
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE, drawing on safety data for structurally similar urea-based compounds.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[1][2] A face shield is recommended when mixing or handling larger quantities.[3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Avoid leather or fabric gloves, which can absorb the chemical.[4] |
| Chemical-Resistant Apron or Lab Coat | A rubber apron is essential during mixing to protect against splashes of the concentrated chemical.[3] For other handling procedures, a long-sleeved lab coat is the minimum requirement. | |
| Full Body Protection | For extensive handling or in case of a spill, a chemical-resistant suit (e.g., Tyvek) is advised to provide a waterproof barrier.[5] | |
| Footwear | Chemical-resistant boots or shoe coverings should be worn.[3] Pant legs should be worn outside of boots to prevent chemicals from entering.[6] | |
| Respiratory Protection | Respirator | Use a respirator with an appropriate filter for dusts and mists, especially in poorly ventilated areas or when the material is in powder form.[1][5] Ensure the respirator is properly fitted. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above and inspect for any damage.[7]
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove PPE in an order that prevents cross-contamination. For example, remove gloves last and wash hands immediately after.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Procedure:
-
Waste Collection:
-
Collect all waste material, including excess reagent, contaminated disposable PPE (gloves, shoe covers), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[1]
-
By adhering to these detailed safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
